molecular formula C14H22N2O B1252969 Angustifoline

Angustifoline

Cat. No.: B1252969
M. Wt: 234.34 g/mol
InChI Key: VTIPIBIDDZPDAV-ZDEQEGDKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Angustifoline is a natural product found in Sophora secundiflora, Dermatophyllum secundiflorum, and other organisms with data available.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

(1S,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one

InChI

InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2/t10-,11-,12-,13+/m0/s1

InChI Key

VTIPIBIDDZPDAV-ZDEQEGDKSA-N

SMILES

C=CCC1C2CC(CN1)C3CCCC(=O)N3C2

Isomeric SMILES

C=CC[C@H]1[C@H]2C[C@@H](CN1)[C@H]3CCCC(=O)N3C2

Canonical SMILES

C=CCC1C2CC(CN1)C3CCCC(=O)N3C2

Synonyms

angustifoline

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Presence of Angustifoline: A Deep Dive into its Natural Occurrence and Distribution in the Plant Kingdom

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Angustifoline is a tricyclic quinolizidine alkaloid that has garnered significant interest within the scientific community due to its potential pharmacological activities. As a secondary metabolite, its distribution in the plant kingdom is not ubiquitous, being primarily concentrated within a specific family of flowering plants. This technical guide provides a comprehensive overview of the natural occurrence and distribution of this compound, supported by quantitative data, detailed experimental protocols for its analysis, and visual representations of its biosynthetic pathway and analytical workflows. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and plant biochemistry.

Natural Occurrence and Distribution

This compound is predominantly found in species belonging to the Leguminosae (Fabaceae) family, commonly known as the legume, pea, or bean family. Within this vast family, the genus Lupinus (lupins) is the most significant reservoir of this alkaloid. Various studies have confirmed the presence of this compound in numerous Lupinus species, where it often co-exists with other quinolizidine alkaloids such as lupanine, 13α-hydroxylupanine, and sparteine.

The concentration of this compound can vary considerably depending on the plant species, the specific organ, the developmental stage of the plant, and environmental growing conditions.[1] Generally, the highest concentrations of quinolizidine alkaloids are found in the seeds, serving as a chemical defense mechanism against herbivores.[2]

Quantitative Distribution of this compound in Various Plant Species and Organs

The following table summarizes the quantitative data on the concentration of this compound found in different plant species and their respective parts, as reported in various scientific studies.

Plant SpeciesPlant OrganConcentration of this compoundReference
Lupinus angustifoliusAerial Parts2.94% of total alkaloids[3]
Lupinus angustifoliusSeeds10-15% of total alkaloids[2]
Lupinus polyphyllusSeeds3.28% of dry weight[4][5]
Lupinus albus (landraces)SeedsWell-represented[6]
Lupinus albusSeeds0.24–12.14% of total alkaloids (mean 2.07%)[7]
Lupinus pilosusPodsPresent in significant amounts[8]
Lupinus perennisSeedsMajor alkaloid (2.22 mg/g)[8]

Experimental Protocols

The accurate quantification and characterization of this compound in plant matrices require robust and validated analytical methodologies. The following sections detail the key experimental protocols for the extraction, isolation, and analysis of this compound.

Extraction of Quinolizidine Alkaloids from Plant Material

A common method for the extraction of quinolizidine alkaloids, including this compound, from dried plant material involves acid-base extraction.[9]

Materials:

  • Dried and finely ground plant material (e.g., seeds, leaves)

  • 1 M Hydrochloric acid (HCl)

  • 3 M Ammonium hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Centrifuge

  • Solid-phase extraction (SPE) columns (optional, for cleanup)

Procedure:

  • Weigh approximately 300 mg of the dried, powdered plant material and place it in a suitable flask.

  • Add 20 mL of 1 M HCl to the flask.

  • Incubate the mixture at room temperature with continuous agitation for 24 hours.

  • Centrifuge the mixture at 8500 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the acidic supernatant and transfer it to a clean flask.

  • Alkalize the supernatant to a pH of approximately 12 by the dropwise addition of 3 M NH₄OH.

  • Perform a liquid-liquid extraction by adding 30 mL of CH₂Cl₂ to the alkalized supernatant in a separatory funnel. Shake vigorously and allow the layers to separate.

  • Collect the lower organic layer (CH₂Cl₂).

  • Repeat the extraction of the aqueous layer two more times with fresh 30 mL portions of CH₂Cl₂.

  • Combine all the organic extracts.

  • Dry the combined organic extract over anhydrous Na₂SO₄.

  • Filter the dried extract and concentrate it to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Redissolve the dried alkaloid extract in a known volume of methanol or another suitable solvent for analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like quinolizidine alkaloids.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Helium as carrier gas

GC Conditions (typical):

  • Inlet Temperature: 250-300°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 50-100°C, hold for 1-2 minutes

    • Ramp: 10-20°C/minute to 280-320°C

    • Final hold: 5-10 minutes

  • Carrier Gas Flow Rate: 1.0-1.5 mL/minute

MS Conditions (typical):

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-600

Quantification: Quantification is typically performed by creating a calibration curve using a certified reference standard of this compound. An internal standard may be used to improve accuracy and precision.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity and selectivity for the analysis of alkaloids, often with simpler sample preparation compared to GC-MS.

Instrumentation:

  • Ultra-performance liquid chromatograph coupled to a tandem mass spectrometer (UPLC-MS/MS)

  • Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)

LC Conditions (typical):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over several minutes to elute the compounds.

  • Flow Rate: 0.3-0.5 mL/minute

  • Column Temperature: 30-40°C

  • Injection Volume: 1-5 µL

MS/MS Conditions (typical):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.

  • Source Parameters: Capillary voltage, cone voltage, source temperature, and desolvation gas flow should be optimized for maximum signal intensity.

Quantification: Similar to GC-MS, quantification is achieved by constructing a calibration curve with a standard of this compound.

Mandatory Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of quinolizidine alkaloids, including the tricyclic this compound, originates from the amino acid L-lysine.[10] The initial steps involve the decarboxylation of L-lysine to form cadaverine, which is then oxidatively deaminated and cyclized to form Δ¹-piperideine.[10] It is proposed that tricyclic alkaloids like this compound are derived from tetracyclic precursors through oxidative ring-cleavage reactions.[11]

Angustifoline_Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase (CAO) Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Tetracyclic Tetracyclic Precursor (e.g., Sparteine-like) Piperideine->Tetracyclic Multiple Enzymatic Steps This compound This compound Tetracyclic->this compound Oxidative Ring-Cleavage

Caption: Proposed biosynthetic pathway of this compound from L-lysine.

Experimental Workflow for Phytochemical Analysis of this compound

The following diagram illustrates a typical experimental workflow for the extraction and quantification of this compound from plant samples.

Angustifoline_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing SampleCollection Plant Material Collection Drying Drying SampleCollection->Drying Grinding Grinding to Fine Powder Drying->Grinding AcidExtraction Acidic Extraction (1M HCl) Grinding->AcidExtraction Centrifugation Centrifugation AcidExtraction->Centrifugation Alkalization Alkalization (NH₄OH) Centrifugation->Alkalization LLE Liquid-Liquid Extraction (CH₂Cl₂) Alkalization->LLE DryingConcentration Drying and Concentration LLE->DryingConcentration GCMS GC-MS Analysis DryingConcentration->GCMS UPLCMSMS UPLC-MS/MS Analysis DryingConcentration->UPLCMSMS Quantification Quantification GCMS->Quantification UPLCMSMS->Quantification Reporting Reporting Quantification->Reporting

References

An In-depth Technical Guide to the Physical and Chemical Properties of Angustifoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angustifoline is a quinolizidine alkaloid found in various species of the Lupinus genus.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation, purification, and characterization. Furthermore, it elucidates the current understanding of its biological activities, with a particular focus on its anticancer properties and its role as an acetylcholinesterase inhibitor, visualized through detailed signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Physical and Chemical Properties

This compound presents as an off-white to brown solid or oil.[2] Its core structure is a tetracyclic quinolizidine skeleton.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

Property Value Reference
Molecular Formula C₁₄H₂₂N₂O[3]
Molecular Weight 234.34 g/mol [3]
Appearance Off-White to Brown Solid/Oil[1][2]
Melting Point 79-80 °C[4]
Boiling Point (Predicted) 377.6 ± 31.0 °C[4]
Density (Predicted) 1.10 ± 0.1 g/cm³[4]
pKa (Predicted) 10.07 ± 0.40[2]
Solubility Solvent Reference
Slightly SolubleChloroform[4]
Slightly SolubleMethanol[4]
SolubleDichloromethane, Ethyl Acetate, DMSO, Acetone[5]
Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Spectroscopy Observed Peaks/Characteristics Reference
Mass Spectrometry (GC-MS) Molecular Ion Peak (M+) at m/z 234[6]
¹H-NMR (in CDCl₃) A characteristic doublet of a triplet for a proton is observed at 4.66 ppm (J = 13.6, 2.1 Hz).[7]
¹³C-NMR The carbon spectrum of a compound with this structure is expected to show signals for aliphatic carbons, including those adjacent to nitrogen and a carbonyl group, typically in the range of 20-70 ppm. The carbonyl carbon would appear significantly downfield, likely in the 170-180 ppm region.[8][9]
Infrared (IR) Expected to show characteristic absorption bands for C-H stretching of alkanes (2850-2960 cm⁻¹), a strong C=O stretch for the lactam group (around 1640-1680 cm⁻¹), and C-N stretching.[6][10][11][12][13]

Experimental Protocols

Isolation and Purification of this compound from Lupinus angustifolius

This protocol is based on a solvent extraction method adjusted for pH.[7][14]

Materials:

  • Dried and ground Lupinus angustifolius seeds

  • Dichloromethane (DCM)

  • Methanol

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Aqueous Hydrochloric Acid (HCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • pH meter

  • Separatory funnel

Procedure:

  • Extraction: The ground plant material is macerated with methanol for 24 hours. The extract is filtered and the solvent is evaporated under reduced pressure to yield a crude alkaloid mixture.

  • Acid-Base Extraction: The crude extract is dissolved in 1 M HCl and washed with DCM to remove neutral and acidic compounds.

  • The aqueous layer is then basified to a specific pH (e.g., pH 11) with NaOH solution.[7]

  • The basified solution is extracted multiple times with DCM. The organic layers are combined.

  • Drying and Concentration: The combined DCM extract is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield a purified this compound-rich fraction.

  • Further Purification: The resulting fraction can be further purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in chloroform).[15]

Characterization by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column (e.g., VF-5ms).[16]

Procedure:

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., dichloromethane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 300°C at a rate of 6°C/min.[16]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 50-450.[16]

  • Data Analysis: The retention time and the mass spectrum of the eluted peak are compared with those of a known standard or with library data for this compound.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, most notably anticancer and acetylcholinesterase inhibitory effects.

Anticancer Activity in Colon Cancer

This compound has been shown to inhibit the growth of human colon cancer cells (COLO-205) by inducing autophagy and mitochondrial-mediated apoptosis, as well as causing cell cycle arrest at the G2/M phase.[2][17]

The following diagram illustrates the proposed signaling pathway for the anticancer effects of this compound in colon cancer cells. This pathway is a logical construct based on the observed downstream effects and common signaling cascades involved in autophagy and apoptosis.

G Proposed Anticancer Signaling Pathway of this compound This compound This compound Cell Colon Cancer Cell This compound->Cell Enters Autophagy Autophagy Induction This compound->Autophagy Apoptosis Apoptosis Induction This compound->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest This compound->CellCycleArrest PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Cell->PI3K_Akt_mTOR Inhibits PI3K_Akt_mTOR->Autophagy Inhibits PI3K_Akt_mTOR->Apoptosis Inhibits Beclin1 Beclin-1 Upregulation Autophagy->Beclin1 LC3 LC3-I to LC3-II Conversion Autophagy->LC3 Bcl2 Bcl-2 Downregulation Apoptosis->Bcl2 Bax Bax Upregulation Apoptosis->Bax Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Inhibits Bax->Mitochondria Caspases Caspase Activation Mitochondria->Caspases CellDeath Cell Death Caspases->CellDeath CellCycleArrest->CellDeath

Caption: Proposed mechanism of this compound's anticancer activity.

Acetylcholinesterase Inhibition

This compound is also investigated as an acetylcholinesterase (AChE) inhibitor, suggesting its potential in managing neurodegenerative diseases like Alzheimer's disease.[2]

The diagram below provides a simplified workflow of how this compound, as a reversible inhibitor, prevents the breakdown of acetylcholine.

G Mechanism of Acetylcholinesterase Inhibition by this compound cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to ACh_Receptor ACh Receptor ACh->ACh_Receptor Activates AChE->ACh Increased Availability Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes into This compound This compound This compound->AChE Reversibly Inhibits

Caption: Simplified workflow of this compound's action as an AChE inhibitor.

Conclusion

This compound is a promising natural compound with well-defined physical and chemical properties and significant biological activities. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into its therapeutic potential. The elucidation of its anticancer and acetylcholinesterase inhibitory effects opens avenues for the development of novel therapeutic agents. Further in-depth studies are warranted to fully explore the pharmacological applications of this compound and its derivatives.

References

Angustifoline Stereoisomers: A Technical Guide to Their Biological Significance and Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angustifoline is a tetracyclic quinolizidine alkaloid found in various species of the Lupinus genus.[1][2] Like many natural products, this compound possesses a chiral structure, giving rise to stereoisomers that can exhibit distinct biological activities. The precise spatial arrangement of atoms in these stereoisomers can significantly influence their pharmacokinetic and pharmacodynamic properties, a critical consideration in drug discovery and development.[3][4] While the biological activities of quinolizidine alkaloids as a class have been explored, including their cytotoxic, antimicrobial, and anti-acetylcholinesterase effects, specific data directly comparing the biological significance of individual this compound stereoisomers is not extensively available in current literature.[1][5]

This technical guide provides a comprehensive overview of the known and potential biological significance of this compound stereoisomers. It details established experimental protocols for their evaluation and presents hypothetical data to illustrate the expected differences in their biological activities, thereby offering a framework for future research in this area.

Chemical Structure and Stereoisomerism

This compound possesses multiple chiral centers, leading to the existence of several stereoisomers. The two primary enantiomers are (+)-Angustifoline and (-)-Angustifoline. The absolute configuration of these molecules dictates their three-dimensional shape, which in turn governs their interaction with chiral biological targets such as enzymes and receptors.

Biological Significance of this compound and its Stereoisomers

Quinolizidine alkaloids, the family to which this compound belongs, are known to exhibit a range of biological activities.[1] While specific comparative data for this compound stereoisomers is limited, the principle of stereoselectivity in drug action suggests that the enantiomers of this compound likely possess different potencies and efficacies in various biological assays.[3][4]

Cytotoxicity

Several quinolizidine alkaloids have demonstrated cytotoxic activity against various cancer cell lines.[1] It is hypothesized that the stereochemistry of this compound could influence its cytotoxic potential. One enantiomer may exhibit greater potency in inhibiting cancer cell proliferation due to a more favorable interaction with its molecular target.

Table 1: Hypothetical Cytotoxic Activity (IC50 in µM) of this compound Stereoisomers against Various Cancer Cell Lines.

(Note: The following data is hypothetical and for illustrative purposes to demonstrate potential stereoselective differences.)

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)HepG2 (Hepatocellular Carcinoma)
(+)-Angustifoline25.832.145.3
(-)-Angustifoline15.218.928.7
Doxorubicin (Control)0.81.21.5
Anticholinesterase Activity

Inhibition of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine, is a therapeutic strategy for managing Alzheimer's disease. Some quinolizidine alkaloids have been reported to inhibit AChE.[1] The stereoisomers of this compound could display differential inhibitory activity against AChE, with one enantiomer potentially being a more potent inhibitor.

Table 2: Hypothetical Acetylcholinesterase (AChE) Inhibitory Activity (IC50 in µM) of this compound Stereoisomers.

(Note: The following data is hypothetical and for illustrative purposes.)

CompoundAChE Inhibition IC50 (µM)
(+)-Angustifoline5.4
(-)-Angustifoline12.8
Galantamine (Control)1.2
Ion Channel Modulation

The interaction of small molecules with ion channels is a critical area of pharmacology. It is plausible that this compound stereoisomers could exhibit stereospecific effects on various ion channels, such as nicotinic acetylcholine receptors (nAChRs) or potassium channels, which are known targets for other alkaloids.[6][7] This could manifest as either agonistic or antagonistic activity, with one enantiomer being significantly more potent or having a different mode of action.

Table 3: Hypothetical Modulation of Nicotinic Acetylcholine Receptors (nAChRs) by this compound Stereoisomers.

(Note: The following data is hypothetical and for illustrative purposes.)

CompoundnAChR Subtype α4β2 (% Inhibition at 10 µM)nAChR Subtype α7 (% Inhibition at 10 µM)
(+)-Angustifoline6542
(-)-Angustifoline2515
Mecamylamine (Control)9588

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to determine the biological significance of this compound stereoisomers.

Enantioselective Synthesis or Resolution of this compound Stereoisomers

A prerequisite for evaluating the biological activity of individual stereoisomers is their separation or asymmetric synthesis.

  • Resolution of Racemic this compound: A common method involves the formation of diastereomeric salts by reacting the racemic this compound mixture with a chiral acid (e.g., tartaric acid or mandelic acid). The resulting diastereomers can then be separated by fractional crystallization due to their different physical properties. Subsequent liberation of the free base from the separated diastereomeric salts yields the pure enantiomers.[8]

  • Enantioselective Synthesis: The de novo synthesis of each enantiomer can be achieved using chiral starting materials or chiral catalysts. A potential synthetic route could involve a stereoselective Pictet-Spengler reaction or a chiral auxiliary-guided cyclization to establish the key stereocenters of the quinolizidine core.[9]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][5][10]

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of (+)-Angustifoline, (-)-Angustifoline, and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each stereoisomer.

Acetylcholinesterase Inhibition Assay: Ellman's Method

Ellman's method is a widely used spectrophotometric assay for measuring acetylcholinesterase activity.[2][11][12]

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution (15 mM)

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (3 mM)

    • Acetylcholinesterase (AChE) solution (0.2 U/mL)

    • Test compounds: (+)-Angustifoline, (-)-Angustifoline, and a positive control (e.g., Galantamine) dissolved in a suitable solvent.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of phosphate buffer (pH 8.0).

    • Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm at regular intervals for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. The percent inhibition of AChE activity is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100. Determine the IC50 value for each stereoisomer.

Ion Channel Modulation: Calcium Imaging Assay

Calcium imaging is a technique used to measure intracellular calcium levels, which can be an indicator of ion channel activity.[13][14]

  • Cell Preparation: Culture cells expressing the ion channel of interest (e.g., a specific nAChR subtype) on glass-bottom dishes.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Baseline Measurement: Place the dish on the stage of a fluorescence microscope equipped with a camera and an appropriate filter set. Perfuse the cells with a physiological saline solution and record the baseline fluorescence for a few minutes.

  • Compound Application: Apply the agonist for the ion channel to elicit a calcium influx and establish a control response. After a washout period, pre-incubate the cells with different concentrations of (+)-Angustifoline or (-)-Angustifoline for a few minutes.

  • Stimulation and Recording: Co-apply the agonist and the test compound and record the changes in fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the percentage of inhibition or potentiation of the agonist-induced calcium response for each stereoisomer and determine their IC50 or EC50 values.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Quinolizidine Alkaloid Biosynthesis L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine Lysine Decarboxylase Δ1-Piperideine Δ1-Piperideine Cadaverine->Δ1-Piperideine Oxidative Deamination Quinolizidine Ring System Quinolizidine Ring System Δ1-Piperideine->Quinolizidine Ring System Cyclization This compound This compound Quinolizidine Ring System->this compound Further Enzymatic Steps

Caption: General biosynthetic pathway of quinolizidine alkaloids.

cluster_1 Experimental Workflow for Comparative Biological Evaluation Racemic this compound Racemic this compound Enantiomeric Resolution Enantiomeric Resolution Racemic this compound->Enantiomeric Resolution (+)-Angustifoline (+)-Angustifoline Enantiomeric Resolution->(+)-Angustifoline (-)-Angustifoline (-)-Angustifoline Enantiomeric Resolution->(-)-Angustifoline Biological Assays Biological Assays (+)-Angustifoline->Biological Assays (-)-Angustifoline->Biological Assays Cytotoxicity (MTT) Cytotoxicity (MTT) Biological Assays->Cytotoxicity (MTT) Anticholinesterase (Ellman's) Anticholinesterase (Ellman's) Biological Assays->Anticholinesterase (Ellman's) Ion Channel Modulation (Calcium Imaging) Ion Channel Modulation (Calcium Imaging) Biological Assays->Ion Channel Modulation (Calcium Imaging) Data Analysis Data Analysis Cytotoxicity (MTT)->Data Analysis Anticholinesterase (Ellman's)->Data Analysis Ion Channel Modulation (Calcium Imaging)->Data Analysis Comparative Biological Significance Comparative Biological Significance Data Analysis->Comparative Biological Significance

Caption: Workflow for evaluating this compound stereoisomers.

cluster_2 Principle of Stereospecific Drug-Receptor Interaction cluster_receptor Chiral Receptor cluster_enantiomers Enantiomers cluster_R (+)-Enantiomer (High Affinity) cluster_S (-)-Enantiomer (Low Affinity) Binding Site A Binding Site A Binding Site B Binding Site B Binding Site C Binding Site C Group A1 Group A1 Group A1->Binding Site A Complementary Fit Group B1 Group B1 Group B1->Binding Site B Complementary Fit Group C1 Group C1 Group C1->Binding Site C Complementary Fit Group A2 Group A2 Group A2->Binding Site A Mismatch Group B2 Group B2 Group B2->Binding Site C Mismatch Group C2 Group C2 Group C2->Binding Site B Mismatch

Caption: Stereospecific binding of enantiomers to a chiral receptor.

Conclusion

While the existing literature provides a solid foundation for understanding the general biological activities of quinolizidine alkaloids, there is a clear need for further research into the specific pharmacological profiles of individual this compound stereoisomers. The principle of stereochemistry in drug action strongly suggests that (+)- and (-)-angustifoline will exhibit different biological activities. The experimental protocols detailed in this guide provide a robust framework for undertaking such investigations. A thorough comparative evaluation of the cytotoxicity, anticholinesterase activity, and ion channel modulatory effects of this compound stereoisomers will be crucial in elucidating their full therapeutic potential and advancing their development as potential drug candidates. Such studies will not only contribute to a deeper understanding of the structure-activity relationships of quinolizidine alkaloids but also pave the way for the rational design of more potent and selective therapeutic agents.

References

Role of Angustifoline in plant defense mechanisms against herbivores

Author: BenchChem Technical Support Team. Date: November 2025

The Role of Angustifoline in Plant Defense: A Technical Guide

Abstract: this compound, a tricyclic quinolizidine alkaloid (QA) predominantly found in species of the Lupinus genus, serves as a potent chemical defense agent against herbivory. Its synthesis, originating from L-lysine, is intricately regulated by plant signaling pathways, most notably the jasmonate cascade, which is activated in response to herbivore-induced stress. Functioning as both a feeding deterrent and a direct toxin, this compound contributes significantly to the plant's protective arsenal. This document provides a comprehensive overview of the biosynthesis of this compound, its regulatory signaling pathways, proposed mechanisms of action, and detailed experimental protocols for its extraction, quantification, and bio-activity assessment. This guide is intended for researchers in plant science, chemical ecology, and drug development seeking to understand and leverage this natural defense compound.

Biosynthesis of this compound

Quinolizidine alkaloids, including this compound, are synthesized from the amino acid L-lysine. The biosynthetic pathway involves a series of enzymatic conversions primarily occurring in the leaves and subsequently transported via the phloem to other plant tissues for storage.

The initial and committed step is the decarboxylation of L-lysine to form cadaverine, catalyzed by lysine decarboxylase (LDC). Cadaverine then undergoes oxidative deamination by a copper amine oxidase (CuAO) to yield 5-aminopentanal, which spontaneously cyclizes to form the Schiff base, Δ¹-piperideine. Through a series of subsequent, partially uncharacterized enzymatic reactions, this precursor is converted into the tetracyclic QA skeleton, from which tricyclic alkaloids like this compound are derived.

G Figure 1: Biosynthesis Pathway of this compound cluster_pathway Core Quinolizidine Alkaloid Pathway Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase (CuAO) Piperideine Δ¹-piperideine Aminopentanal->Piperideine Spontaneous Cyclization Tetracyclic Tetracyclic QA Intermediate (e.g., Sparteine) Piperideine->Tetracyclic Multiple Enzymatic Steps This compound (-)-Angustifoline Tetracyclic->this compound Oxidative Ring-Cleavage

Figure 1: Biosynthesis Pathway of this compound

Regulation by Plant Defense Signaling

The production of this compound is not merely constitutive but is also an inducible defense, regulated by complex signaling networks initiated by herbivore damage. Mechanical wounding and chemical cues from herbivore saliva trigger the synthesis of the plant hormone jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).

JA-Ile acts as the primary signal, binding to its receptor, COI1, which is part of an SCF-E3-ubiquitin ligase complex. This binding event targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of genes encoding biosynthetic enzymes in the QA pathway, leading to an increased production of this compound and other defensive alkaloids.[1][2][3]

G Figure 2: Herbivory-Induced Signaling Cascade cluster_cell Plant Cell herbivory Herbivore Feeding (Wounding + Oral Cues) ja_synthesis Jasmonic Acid (JA) Biosynthesis herbivory->ja_synthesis ja_ile JA-Isoleucine (JA-Ile) (Active Hormone) ja_synthesis->ja_ile coi1 SCF-COI1 Complex (Receptor) ja_ile->coi1 binds to jaz JAZ Repressor Protein coi1->jaz targets for degradation myc2 MYC2 (Transcription Factor) jaz->myc2 represses qa_genes QA Biosynthesis Genes (e.g., LDC) myc2->qa_genes activates transcription This compound This compound Production qa_genes->this compound

Figure 2: Herbivory-Induced Signaling Cascade

Role in Herbivore Defense and Quantitative Data

This compound functions as a chemical defense through both antifeedant and toxic mechanisms. Its bitter taste can deter herbivores from initiating or continuing feeding, while its ingestion can lead to adverse physiological effects, reducing herbivore fitness and survival.

Quantitative Data

The concentration of this compound varies significantly among different Lupinus species, cultivars ('bitter' vs. 'sweet'), and plant tissues. 'Bitter' varieties, which are more resistant to herbivores, maintain higher alkaloid levels. The following table summarizes representative concentrations of this compound found in various lupin species.

Lupinus SpeciesPlant PartThis compound Concentration (mg/kg or as specified)Reference(s)
L. angustifoliusSeedsMajor QA component in some cultivars[4]
L. albusSeeds1.3 - 2.5 (mg/100g DW)[5]
L. mutabilisSeedsCan be a significant component of total QAs[5]
L. pilosusAerial PartsPresent, concentration varies with development[6]
Artificial Diet AssayLiquid DietTested at concentrations from 0.001% to 0.1%[1 (from initial search)]

Note: DW = Dry Weight. Concentrations are highly variable based on genotype and environmental conditions.

Proposed Mechanism of Action

While the specific molecular target of this compound in insects is not definitively established in the provided literature, many neurotoxic alkaloids function as inhibitors of the enzyme acetylcholinesterase (AChE).[7][8] AChE is critical for nervous system function, as it hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.

By inhibiting AChE, this compound would cause an accumulation of ACh in the synapse, leading to continuous, uncontrolled nerve impulses. This hyperexcitation of the nervous system results in paralysis, convulsions, and ultimately, death of the insect herbivore.

G Figure 3: Proposed Neurotoxic Mechanism of this compound cluster_synapse Insect Synaptic Cleft ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE is hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor binds to Signal Nerve Signal Termination AChE->Signal Accumulation ACh Accumulation Overstimulation Continuous Nerve Firing (Paralysis, Death) This compound This compound This compound->AChE INHIBITS Accumulation->Overstimulation

Figure 3: Proposed Neurotoxic Mechanism of this compound

Experimental Protocols

Protocol: Extraction and Quantification of this compound

This protocol outlines a general method for the extraction and quantification of this compound and other QAs from lupin plant material, based on established techniques.[5][9][10]

1. Sample Preparation:

  • Lyophilize (freeze-dry) fresh plant material (e.g., seeds, leaves) to a constant weight.

  • Grind the dried tissue to a fine, homogenous powder using a ball mill or mortar and pestle.

2. Extraction:

  • Weigh approximately 100 mg of powdered sample into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of 80% methanol (MeOH) as the extraction solvent.

  • Vortex thoroughly to ensure complete mixing.

  • Place the tube in an ultrasonic bath for 60 minutes at room temperature to maximize extraction efficiency.

  • Centrifuge the sample at 14,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted and the supernatants pooled.

3. Purification (Acid/Base Extraction):

  • Evaporate the methanol from the supernatant under a stream of nitrogen or using a rotary evaporator.

  • Re-dissolve the remaining aqueous residue in 1 mL of 0.5 M HCl.

  • Wash the acidic solution twice with 1 mL of dichloromethane (DCM) to remove lipids and other non-polar compounds. Discard the organic (DCM) phase.

  • Make the aqueous phase strongly alkaline (pH > 11) by adding 25% ammonium hydroxide.

  • Extract the alkaloids from the alkaline solution three times with 1 mL of DCM. Pool the organic (DCM) phases.

  • Dry the pooled DCM phase over anhydrous sodium sulfate, filter, and evaporate to dryness.

4. Quantification (UPLC-MS/MS):

  • Reconstitute the dried alkaloid extract in a known volume (e.g., 500 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analyze the sample using an Ultra-Performance Liquid Chromatography system coupled to a Tandem Mass Spectrometer (UPLC-MS/MS).

  • Chromatography: Use a C18 column with a gradient elution profile of water and acetonitrile (both containing 0.1% formic acid).

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The specific precursor-to-product ion transition for this compound must be determined using an analytical standard.

  • Quantification: Generate a standard curve using a certified this compound reference standard. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Protocol: Artificial Diet Bioassay for Herbivore Deterrence

This protocol describes an artificial diet-based assay to quantify the antifeedant or toxic effects of this compound on a phloem-feeding insect like the green peach aphid (Myzus persicae).[11]

1. Preparation of Artificial Diet:

  • Prepare a sterile liquid aphid diet consisting of a defined mixture of sucrose and amino acids in a buffered solution. The composition should mimic plant phloem sap.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or 5% ethanol) at a high concentration.

  • Create a dilution series of the this compound stock solution in the liquid diet to achieve the desired final test concentrations (e.g., 0, 0.001%, 0.01%, 0.1%). Include a solvent-only control if ethanol is used.

2. Assembly of Feeding Chambers:

  • Use small containers (e.g., 35 mm petri dishes or specialized plastic cups) as the base for the chambers.

  • Tightly stretch a single layer of Parafilm® M over the opening of the container to create a taut membrane.

  • Pipette a small, standardized volume (e.g., 100 µL) of a diet treatment onto the center of the Parafilm membrane.

  • Carefully place a second layer of Parafilm over the diet droplet and stretch it to seal against the first layer, creating a liquid-filled sachet. This sachet mimics the plant epidermis and phloem.

3. Aphid Introduction:

  • Synchronize an aphid colony to obtain adult aphids of a similar age.

  • Carefully transfer a set number of adult aphids (e.g., 4-5) into each feeding chamber through a small hole in the side or before sealing the top.

  • Place the chambers in a controlled environment chamber (e.g., 22°C, 16:8 L:D photoperiod).

4. Data Collection and Analysis:

  • After a set period (e.g., 3-5 days), count the number of surviving adult aphids and the number of nymphs (offspring) produced in each chamber.

  • Calculate the average adult survival rate and fecundity (nymphs per adult) for each this compound concentration.

  • Analyze the data using ANOVA to determine if there are statistically significant differences in survival or fecundity between the control and the different this compound treatments. This will reveal any dose-dependent toxic or antifeedant effects.

G Figure 4: Experimental Workflow for Aphid Bioassay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis diet 1. Prepare Artificial Diet + this compound Dilutions chamber 2. Assemble Feeding Chamber (Parafilm Sachet) diet->chamber run 4. Introduce Aphids & Incubate (3-5 Days) chamber->run aphids 3. Synchronize & Select Adult Aphids aphids->run count 5. Count Surviving Adults & Nymphs Produced run->count stats 6. Calculate Survival & Fecundity Rates count->stats result 7. Statistical Analysis (ANOVA) Determine Dose-Response Effect stats->result

Figure 4: Experimental Workflow for Aphid Bioassay

References

Spectroscopic Profile of Angustifoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Angustifoline is a tetracyclic quinolizidine alkaloid found in various species of the Lupinus genus. As a natural product, its structural elucidation and characterization are fundamental for research in phytochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The compound has a molecular formula of C₁₄H₂₂N₂O and a molecular weight of 234.34 g/mol [1].

Table 1: Mass Spectrometry Data for this compound

TechniqueIonization ModeKey Fragments (m/z)Reference
EIMSElectron Impact234 [M]⁺, 193, 150, 137 (base peak), 136, 110, 98[2]
LC-ESI-ITFTESI (HCD)Precursor: 235.1805 [M+H]⁺; Fragments: 217.1693, 193.1332[3]

The Electron Impact Mass Spectrometry (EIMS) data shows the molecular ion peak at m/z 234, consistent with the molecular weight of this compound[2]. The fragmentation pattern is characteristic of the quinolizidine alkaloid skeleton. High-resolution mass spectrometry provides an exact mass that is crucial for molecular formula determination[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of hydrogen atoms in the molecule. The data presented below is based on assignments reported in the literature.

Table 2: ¹H NMR Chemical Shift Assignments for this compound

Proton AssignmentChemical Shift (δ) ppmMultiplicity
H-24.92d
H-36.87d
H-63.41ddd
H-10α3.13dd
H-10β3.17d
H-17α2.35dd
H-17β2.90dd
H-5α2.64t

Note: Data is derived from literature reports on related compounds and may vary slightly based on solvent and experimental conditions[2]. A specific signal for an this compound proton has been reported as a doublet of triplets at 4.66 ppm with coupling constants of 13.6 and 2.1 Hz in another study.

¹³C NMR Data

While specific, fully assigned experimental ¹³C NMR data for this compound was not available in the surveyed literature, the expected chemical shift ranges for the carbon atoms can be predicted based on the known structure. These predictions are valuable for preliminary analysis of experimental spectra.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypeExpected Chemical Shift (δ) ppm
C=O (Lactam)160 - 175
C=C (Vinyl)110 - 140
C-N (Aliphatic)40 - 65
CH, CH₂, CH₃ (Aliphatic)15 - 50

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is characterized by absorptions corresponding to its key structural features, including the lactam ring and the quinolizidine core.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3400-3200N-H StretchSecondary Amine (NH)Medium
~3080C-H Stretchsp² C-H (Vinyl)Medium
~2950-2850C-H Stretchsp³ C-H (Alkyl)Strong
2850-2700Bohlmann Bandstrans-Quinolizidine C-HMedium-Weak
~1640C=O StretchLactam CarbonylStrong
~1620C=C StretchAlkeneMedium

The presence of "Bohlmann bands" between 2850-2700 cm⁻¹ is characteristic of a trans-fused quinolizidine ring system with an anti-periplanar relationship between the nitrogen lone pair and adjacent axial C-H bonds[2]. The strong absorption around 1640 cm⁻¹ is indicative of the lactam carbonyl group[2].

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount. The following sections outline generalized experimental protocols for the analysis of natural products like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound sample. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃; or methanol-d₄, CD₃OD) in a 5 mm NMR tube. Ensure complete dissolution.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Experiments: For unambiguous assignment, acquire 2D NMR spectra, including COSY (Correlation Spectroscopy) to establish ¹H-¹H connectivities, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to determine ¹H-¹³C one-bond and long-range correlations, respectively.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. For GC-MS, derivatization may be necessary to increase volatility.

  • Instrumentation: Employ a mass spectrometer coupled to a separation technique, such as Gas Chromatography (GC-MS) or Ultra-Performance Liquid Chromatography (UPLC-MS/MS).

  • Ionization: For GC-MS, Electron Impact (EI) is a common ionization method that provides characteristic fragmentation patterns. For LC-MS, soft ionization techniques like Electrospray Ionization (ESI) are typically used to observe the protonated molecule [M+H]⁺ with minimal fragmentation.

  • Analysis: In full scan mode, acquire mass spectra over a relevant m/z range (e.g., 50-500 amu). For tandem MS (MS/MS), the precursor ion (e.g., [M+H]⁺) is selected and fragmented using Collision-Induced Dissociation (CID) to obtain structural information from the resulting product ions.

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method can be used. A small amount of sample is finely ground with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation; the solid or liquid sample is placed directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically in the mid-infrared range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr for pellets) should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption bands and correlate them with specific functional groups and structural features of the molecule.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the structural elucidation of a natural product like this compound is crucial. It involves a multi-technique approach where data from each method is integrated to build a complete structural picture.

Spectroscopic_Workflow cluster_prep Sample Handling cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination NP Natural Product (e.g., this compound) ISO Isolation & Purification NP->ISO PREP Sample Preparation (Solubilization, etc.) ISO->PREP MS Mass Spectrometry (MS) - Molecular Weight - Formula PREP->MS IR Infrared (IR) - Functional Groups PREP->IR NMR NMR (1D & 2D) - C/H Framework - Connectivity PREP->NMR INT Data Integration MS->INT IR->INT NMR->INT ELU Final Structure Elucidation INT->ELU

Caption: Workflow for the spectroscopic analysis and structural elucidation of this compound.

References

A Technical Guide to the Biosynthetic Relationship of Angustifoline, Lupanine, and Sparteine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Quinolizidine alkaloids (QAs), a class of nitrogen-containing secondary metabolites predominantly found in leguminous plants, exhibit a wide range of biological activities. Among the most studied are sparteine, lupanine, and angustifoline, which are prevalent in various Lupinus species. Understanding their intricate biosynthetic relationship is crucial for metabolic engineering, drug discovery, and improving the quality of lupin-based agricultural products. This technical guide provides an in-depth analysis of the biosynthetic pathway connecting these three key alkaloids, supported by experimental evidence, quantitative data, and detailed pathway visualizations. Recent genetic and metabolic studies have overturned previous hypotheses, establishing a clear hierarchical relationship where (-)-sparteine serves as the central precursor for the synthesis of (+)-lupanine, which in turn is a proposed antecedent to (-)-angustifoline.

The Core Biosynthetic Pathway: From L-Lysine to the Tetracyclic Skeleton

The biosynthesis of all tetracyclic quinolizidine alkaloids originates from the amino acid L-lysine. The initial steps of the pathway are well-established and involve the formation of a key cyclic intermediate, Δ¹-piperideine.

  • Decarboxylation of L-Lysine: The pathway is initiated by the enzyme L-lysine decarboxylase (LDC) , which catalyzes the removal of a carboxyl group from L-lysine to produce the diamine cadaverine [1][2][3][4].

  • Oxidative Deamination: Cadaverine undergoes oxidative deamination, a reaction putatively catalyzed by a copper amine oxidase (CuAO) , to yield 5-aminopentanal[2][4].

  • Spontaneous Cyclization: 5-aminopentanal exists in equilibrium with its cyclic Schiff base, Δ¹-piperideine , through a spontaneous intramolecular cyclization[2][3][4][5].

  • Formation of the Tetracyclic Core: Three molecules derived from Δ¹-piperideine are required to construct the characteristic four-ring structure of sparteine and lupanine[1][5]. While the precise enzymatic steps are still under investigation, it is hypothesized that these units condense to form a transient diiminium cation intermediate , which then undergoes further cyclization and reduction to yield the foundational tetracyclic QA skeleton[1][2][3].

The Hierarchical Relationship: Sparteine → Lupanine → this compound

For decades, the exact relationship between sparteine and lupanine was debated, with some theories proposing they arose from a common intermediate[1]. However, recent breakthroughs in metabolic engineering have provided definitive evidence that (-)-sparteine is the direct precursor to (+)-lupanine in narrow-leafed lupin (Lupinus angustifolius)[6][7].

The Two-Step Oxidation of Sparteine to Lupanine

The conversion of (-)-sparteine to (+)-lupanine is a sequential two-step oxidation process catalyzed by two distinct enzymes[6][7]:

  • Cytochrome P450 Monooxygenase (CYP71D189): The first step involves the oxidation of (-)-sparteine. This reaction is catalyzed by a specific cytochrome P450 enzyme, CYP71D189[7].

  • Short-Chain Dehydrogenase/Reductase (SDR1): The intermediate product from the first step is then further oxidized by a short-chain dehydrogenase/reductase, SDR1, to yield (+)-lupanine[7].

This discovery confirms that (-)-sparteine is not a metabolic endpoint but a pivotal intermediate in the biosynthesis of the most abundant QAs in many lupin species[6][7].

The Proposed Conversion of Lupanine to this compound

While the enzymatic details are less clear, there is evidence supporting the hypothesis that lupanine serves as a precursor for the subsequent synthesis of this compound[1]. This proposed transformation involves a ring-cleavage reaction of the tetracyclic lupanine structure to form the tricyclic this compound.

Biosynthetic_Pathway cluster_core Core Pathway cluster_alkaloids Tetracyclic & Tricyclic Alkaloids L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine LDC Delta1-Piperideine Δ¹-Piperideine (x3) Cadaverine->Delta1-Piperideine CuAO / Spontaneous Cyclization Sparteine (-)-Sparteine Delta1-Piperideine->Sparteine Multiple Enzymatic Steps Lupanine (+)-Lupanine Sparteine->Lupanine CYP71D189 + SDR1 This compound (-)-Angustifoline Lupanine->this compound Proposed Ring Cleavage

Caption: Biosynthetic pathway from L-Lysine to Sparteine, Lupanine, and this compound.

Experimental Protocols and Evidence

The elucidation of this biosynthetic pathway has relied on a combination of classical tracer studies and modern genetic and analytical techniques.

Isotopic Labeling Experiments

Early research utilized isotopically labeled precursors to trace the origin of the carbon and nitrogen atoms in the alkaloid skeletons.

  • Methodology:

    • Precursor Administration: Plants, such as L. angustifolius or L. luteus, were fed with isotopically labeled compounds like DL-[2-¹⁴C]lysine, [¹³C, ¹⁵N]cadaverine, or stereospecifically deuterated (R)- and (S)-[1-²H]cadaverine[5][8][9].

    • Alkaloid Extraction: After a period of metabolism, the quinolizidine alkaloids were extracted from the plant tissues.

    • Label Detection: The position and quantity of the isotopic label within the purified alkaloids (sparteine, lupanine) were determined using techniques such as chemical degradation followed by scintillation counting or, more directly, by Nuclear Magnetic Resonance (NMR) spectroscopy[8][9].

  • Key Findings: These experiments confirmed that three C5 units from L-lysine, via cadaverine, form the tetracyclic backbone[5][8]. Furthermore, feeding studies with deuterated cadaverine demonstrated the retention of a deuterium atom at C-17 of sparteine and lupanine, which definitively ruled out the previously proposed 17-oxosparteine as a common biosynthetic intermediate[8][9].

Genetic and Metabolic Engineering

The most conclusive evidence for the sparteine-to-lupanine conversion comes from the analysis of knockout mutants.

  • Methodology:

    • Mutant Library Screening: A mutant library of L. angustifolius was screened for individuals with mutations in genes hypothesized to be involved in QA biosynthesis, such as cytochrome P450s.

    • Identification of Knockouts: A homozygous knockout mutant for the CYP71D189 gene (CYP71D189KO) was identified[6][7].

    • Metabolite Profiling: The alkaloid content in the seeds of the wild-type (WT) and CYP71D189KO plants was extracted and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Data Analysis: The relative and absolute amounts of each alkaloid were quantified and compared between the mutant and WT plants.

  • Key Findings: The CYP71D189KO mutant exhibited a dramatic shift in its alkaloid profile. The biosynthesis of (+)-lupanine and its derivatives was blocked, leading to their near-complete disappearance. Concurrently, the precursor (-)-sparteine, which is undetectable in WT seeds, accumulated to become the dominant alkaloid, accounting for ~96% of the total QA content[7]. This provides unequivocal evidence for the role of CYP71D189 in converting sparteine and establishes sparteine as the direct precursor to lupanine.

Experimental_Workflow cluster_wt Wild-Type (WT) L. angustifolius cluster_ko CYP71D189 Knockout (KO) Mutant wt_path Sparteine → Lupanine → Derivatives wt_profile High Lupanine High 13-OH-Lupanine High this compound No Sparteine gcms Alkaloid Extraction & GC-MS Analysis wt_profile->gcms ko_path Sparteine ⤇ Lupanine (Blocked) ko_profile Very Low Lupanine Very Low 13-OH-Lupanine Very Low this compound High Sparteine ko_profile->gcms mutagenesis Mutant Library Screening (TILLING)

Caption: Experimental workflow comparing alkaloid profiles of WT and knockout mutants.

Quantitative Data Summary

The genetic knockout experiments provide clear quantitative data demonstrating the precursor-product relationship between sparteine and lupanine.

AlkaloidWild-Type (WT) Seed ContentCYP71D189KO Mutant Seed ContentInterpretation
(-)-Sparteine Not Detected~96% of total alkaloidsAccumulation of the precursor due to a blocked downstream pathway.[7]
(+)-Lupanine Major Component0.6% of WT levelDrastic reduction confirms it is a direct product of the CYP71D189-catalyzed reaction.[6]
(+)-13-Hydroxylupanine Major Component2.3% of WT levelReduction shows it is a downstream derivative of lupanine.[6]
(-)-Angustifoline Major Component1.4% of WT levelReduction supports the hypothesis that it is derived from lupanine.[6]

Table 1: Comparison of major quinolizidine alkaloid content in the seeds of wild-type and CYP71D189 knockout L. angustifolius.

Conclusion and Implications

The biosynthetic relationship between this compound, lupanine, and sparteine is now understood as a linear pathway rather than a branched one. (-)-Sparteine is the central precursor , which is converted into (+)-lupanine via a two-step enzymatic oxidation. Lupanine, in turn, is the likely precursor for further structural diversification, including the formation of (-)-angustifoline .

This refined understanding has significant implications:

  • Metabolic Engineering: It provides precise molecular targets (e.g., CYP71D189, SDR1) for engineering lupin varieties. This could involve creating "sweet" lupins with minimal toxic alkaloids for agriculture or, conversely, developing "bitter" lines that overproduce a single, high-value alkaloid.

  • Drug Development: (-)-Sparteine is a valuable chiral ligand used in asymmetric synthesis. The development of lupin lines that accumulate enantiomerically pure (-)-sparteine, as demonstrated in the CYP71D189KO mutant, creates a sustainable, plant-based factory for this important chemical[6][7].

  • Further Research: While the core pathway to lupanine is now clear, the enzymes responsible for converting lupanine to this compound and other derivatives remain to be identified, representing a key area for future investigation.

References

Methodological & Application

Application Note: UPLC-MS/MS Method for the Quantification of Angustifoline in Lupin Seeds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lupin seeds are a valuable source of protein and dietary fiber, with increasing interest in their use for human consumption and animal feed.[1] However, the presence of quinolizidine alkaloids (QAs), such as angustifoline, can be an antinutritional factor.[1][2] this compound is a tricyclic QA found in various lupin species, particularly Lupinus angustifolius.[2] Accurate quantification of this compound is crucial for food safety, quality control, and breeding programs aimed at developing low-alkaloid "sweet" lupin varieties.[2]

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in lupin seeds. The method is suitable for researchers, scientists, and professionals in drug development and food safety analysis.

Experimental Protocols

Sample Preparation: Alkaloid Extraction

A reliable extraction method is critical for the accurate quantification of this compound. The following protocol is a widely accepted procedure for extracting quinolizidine alkaloids from lupin seeds.[3]

Materials:

  • Milled lupin seeds

  • 5% (v/v) Trichloroacetic acid (TCA)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution (for pH adjustment)

  • Centrifuge

  • Vortex mixer

  • Rotary evaporator or nitrogen evaporator

Protocol:

  • Weigh 1.0 g of milled lupin seed sample into a centrifuge tube.

  • Add 10 mL of 5% TCA solution.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Adjust the pH of the supernatant to >12 by adding NaOH solution. This step is crucial for the subsequent liquid-liquid extraction.

  • Add 10 mL of dichloromethane to the alkalinized supernatant.

  • Vortex for 1 minute to facilitate the extraction of alkaloids into the organic phase.

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Collect the lower organic layer (DCM) containing the alkaloids.

  • Repeat the extraction (steps 7-10) two more times with fresh DCM.

  • Combine the organic extracts.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of the initial mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The following conditions are based on established methods for the simultaneous quantification of multiple quinolizidine alkaloids, including this compound.[4][5][6][7]

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A reversed-phase column suitable for polar compound separation (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 0.1% heptafluorobutyric acid (HFBA).[7][8]

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid or 0.1% HFBA.[7][8]

  • Flow Rate: 0.3 - 0.4 mL/min.[7][8]

  • Injection Volume: 1 - 6 µL.[7][9]

  • Column Temperature: 40 - 45 °C.[9]

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), gradually increases to elute the analytes, and then returns to the initial conditions for column re-equilibration.[7][8]

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound should be monitored for quantification and confirmation.

  • Capillary Voltage: Typically around 2.5 - 5.5 kV.[8][10]

  • Source Temperature: Approximately 150 - 500 °C.[8][10]

  • Desolvation Gas Flow and Temperature: Optimized for the specific instrument (e.g., 800 L/h at 350 °C).[10]

Data Presentation

The following tables summarize the quantitative data and method validation parameters for the UPLC-MS/MS analysis of this compound, based on published literature.[4][5][6]

Table 1: UPLC-MS/MS Method Validation Parameters for this compound Analysis [4][5]

ParameterReported Value
Retention Time (min)Varies with specific method
Linearity (R²)> 0.999
Limit of Detection (LOD) (µg/mL)0.503
Limit of Quantification (LOQ) (µg/mL)1.509
Precision (RSD%)< 3.1%
Accuracy (Recovery %)89.5 - 106.2%

Table 2: Representative this compound Content in Lupinus angustifolius Seeds

Lupin TypeThis compound Content (% of total alkaloids)Reference
Narrow-leaved lupine10 - 15%[2]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the UPLC-MS/MS quantification of this compound in lupin seeds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis milling Lupin Seed Milling extraction Acidic Extraction (TCA) milling->extraction centrifugation1 Centrifugation extraction->centrifugation1 alkalinization Alkalinization (NaOH) centrifugation1->alkalinization l_l_extraction Liquid-Liquid Extraction (DCM) alkalinization->l_l_extraction evaporation Solvent Evaporation l_l_extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Sample Injection reconstitution->injection chromatography Chromatographic Separation injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Spectrometry (MRM) ionization->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method Analytical Method cluster_validation Method Validation cluster_application Application UPLC UPLC Separation MSMS Tandem MS Detection UPLC->MSMS Coupled for High Specificity Quantification Quantification of this compound UPLC->Quantification Linearity Linearity LOD_LOQ LOD & LOQ Precision Precision Accuracy Accuracy MSMS->Quantification Food_Safety Food Safety Assessment Quantification->Food_Safety Breeding Lupin Breeding Programs Quantification->Breeding

Caption: Logical relationship of the analytical method.

Conclusion

The described UPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in lupin seeds. The detailed protocol for sample preparation and the optimized instrumental parameters ensure accurate and reproducible results. This application note serves as a valuable resource for laboratories involved in the analysis of quinolizidine alkaloids for food safety, quality control, and agricultural research.

References

Application Note: Quantitative Analysis of Angustifoline using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific method for the quantitative analysis of Angustifoline, a quinolizidine alkaloid, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development. The method is designed to offer high sensitivity and reproducibility for the determination of this compound in various sample matrices.

Introduction

This compound is a tetracyclic quinolizidine alkaloid found in various species of the Lupinus genus.[1] Quinolizidine alkaloids are known for their diverse biological activities, making them of interest for pharmacological research and potential drug development. Accurate and reliable quantification of this compound is crucial for phytochemical studies, quality control of herbal products, and pharmacokinetic investigations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry, making it well-suited for the analysis of volatile and semi-volatile compounds like this compound.[2] This application note presents a detailed protocol for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation (Solid Samples, e.g., Plant Material)

A robust sample preparation protocol is essential for accurate and reproducible results. The following procedure is recommended for the extraction of this compound from solid matrices.

  • Homogenization: Weigh 1-2 g of the pulverized and dried plant material into a centrifuge tube.

  • Acidic Extraction: Add 30 mL of 0.5 N Hydrochloric acid (HCl) and vortex for 5 minutes. Let the mixture stand at room temperature for 30 minutes to allow for complete extraction.[3]

  • Centrifugation: Centrifuge the homogenate for 10 minutes at 5000 x g.

  • Supernatant Collection: Carefully collect the acidic supernatant. For exhaustive extraction, the pellet can be re-suspended in another 30 mL of 0.5 N HCl and the process repeated. Pool the supernatants.

  • Basification: Adjust the pH of the pooled supernatant to 12-14 using 25% ammonium hydroxide (NH₄OH). This step is crucial for converting the alkaloid salts into their free base form, which is more soluble in organic solvents.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the basified extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Elute the this compound with 10 mL of dichloromethane or a suitable organic solvent.[3]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[4]

    • Reconstitute the dried residue in 1 mL of a suitable volatile organic solvent, such as ethyl acetate or methanol.[5]

    • Vortex the sample to ensure complete dissolution.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into a GC vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. Parameters may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[6]
Carrier Gas Helium at a constant flow rate of 1.2 mL/min.[6]
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 280°C
Oven Program - Initial temperature: 120°C, hold for 2 minutes- Ramp: 10°C/min to 300°C- Hold: 5 minutes at 300°C[3]
Transfer Line Temp. 280°C
Ion Source Temp. 230°C[6]
Quadrupole Temp. 150°C[6]
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV[6]
Mass Scan Range m/z 40-550
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative data for a validated GC-MS method for this compound should be established. The following table provides expected performance characteristics, based on data from similar analytical techniques, which should be confirmed experimentally.[7]

ParameterExpected Value
Retention Time (RT) ~15-20 min
Molecular Ion (M+) m/z 234
Key Fragment Ions To be determined
Linearity (R²) >0.999
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Precision (%RSD) <5%
Accuracy (% Recovery) 90-110%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample 1. Pulverized Sample extraction 2. Acidic Extraction (0.5 N HCl) sample->extraction centrifugation 3. Centrifugation extraction->centrifugation basification 4. Basification (NH4OH) centrifugation->basification spe 5. Solid-Phase Extraction (C18) basification->spe evaporation 6. Solvent Evaporation spe->evaporation reconstitution 7. Reconstitution in Organic Solvent evaporation->reconstitution filtration 8. Filtration (0.22 µm) reconstitution->filtration injection 9. GC Injection filtration->injection separation 10. Chromatographic Separation injection->separation detection 11. Mass Spectrometric Detection separation->detection identification 12. Compound Identification (Mass Spectrum) detection->identification quantification 13. Quantification (Peak Area) identification->quantification reporting 14. Reporting quantification->reporting

Caption: Experimental workflow for GC-MS analysis of this compound.

logical_relationship cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application selectivity Selectivity & Specificity optimization Optimization of GC Parameters selectivity->optimization ms_tuning MS Tuning & Fragmentation optimization->ms_tuning linearity Linearity & Range ms_tuning->linearity lod_loq LOD & LOQ linearity->lod_loq precision Precision (Repeatability & Intermediate) lod_loq->precision accuracy Accuracy (Recovery) precision->accuracy robustness Robustness accuracy->robustness analysis Routine Sample Analysis robustness->analysis

Caption: Logical relationship of method development and validation.

References

Enantioselective Synthesis of (+)- and (-)-Angustifoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the quinolizidine alkaloid, (+)- and (-)-angustifoline. Angustifoline and its stereoisomers are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The protocols outlined herein are based on established synthetic strategies, offering a comprehensive guide for the preparation of both enantiomers in high purity. Key aspects of the synthesis, including asymmetric induction and separation of enantiomers, are discussed. Quantitative data from representative synthetic procedures are summarized for clarity and reproducibility.

Introduction

Synthetic Strategy Overview

The overall strategy for the enantioselective synthesis of (+)- and (-)-angustifoline is depicted below. The synthesis commences with the preparation of a racemic key intermediate, which is then subjected to enzymatic kinetic resolution. The separated enantiomers are subsequently converted to the corresponding (+)- and (-)-angustifoline through a series of chemical transformations.

G cluster_0 Racemic Synthesis cluster_1 Enantiomeric Resolution cluster_2 Enantioselective Synthesis Starting Materials Starting Materials Racemic Intermediate Racemic Intermediate Starting Materials->Racemic Intermediate Multi-step synthesis (+)-Intermediate (+)-Intermediate Racemic Intermediate->(+)-Intermediate Enzymatic Resolution (-)-Intermediate (-)-Intermediate Racemic Intermediate->(-)-Intermediate Enzymatic Resolution (+)-Angustifoline (+)-Angustifoline (+)-Intermediate->(+)-Angustifoline Further Transformations (-)-Angustifoline (-)-Angustifoline (-)-Intermediate->(-)-Angustifoline Further Transformations G cluster_0 From (+)-Intermediate cluster_1 From (-)-Intermediate Start1 (+)-β-amino ester Step1_1 Reduction Start1->Step1_1 Step2_1 Activation of Hydroxyl Step1_1->Step2_1 Step3_1 Intramolecular Cyclization Step2_1->Step3_1 End1 (+)-Angustifoline Step3_1->End1 Start2 (-)-β-amino carboxylic acid Step1_2 Esterification Start2->Step1_2 Step2_2 Reduction Step1_2->Step2_2 Step3_2 Activation of Hydroxyl Step2_2->Step3_2 Step4_2 Intramolecular Cyclization Step3_2->Step4_2 End2 (-)-Angustifoline Step4_2->End2

References

Application Notes and Protocols for Angustifoline Derivatives with Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angustifoline is a naturally occurring quinolizidine alkaloid found in various leguminous plants.[1] Like other quinolizidine alkaloids, it is biosynthesized from L-lysine.[2] While the parent compound has shown some biological activities, there is growing interest in the development of this compound derivatives with enhanced potency and selectivity for various therapeutic targets. This document provides an overview of the potential for developing such derivatives and outlines detailed protocols for their synthesis and biological evaluation.

Due to a lack of extensive publicly available data on a wide range of this compound derivatives, this application note will present a representative, hypothetical series of derivatives based on common synthetic modifications of alkaloid scaffolds. The accompanying bioactivity data is illustrative to guide researchers in screening similar compounds. The proposed mechanisms of action are based on the known activities of related quinolizidine alkaloids.

Hypothetical this compound Derivatives and Their Bioactivities

To explore the potential for enhanced bioactivity, several classes of this compound derivatives can be synthesized. These include N-alkylated, ester, and amide derivatives. The following table summarizes the hypothetical cytotoxic, anti-inflammatory, and antiviral activities of these derivatives, represented by their IC50 values. Lower IC50 values indicate higher potency.

Compound IDDerivative ClassModificationCytotoxicity (HeLa cells) IC50 (µM)Anti-inflammatory (NO inhibition) IC50 (µM)Antiviral (H1N1) IC50 (µM)
ANG-001 Parent CompoundThis compound>10055.882.3
ANG-N01 N-alkylatedN-Methyl85.242.165.7
ANG-N02 N-alkylatedN-Ethyl78.535.658.9
ANG-N03 N-alkylatedN-Propyl72.130.251.4
ANG-N04 N-alkylatedN-Benzyl65.725.845.8
ANG-E01 EsterAcetyl ester92.448.575.1
ANG-E02 EsterPropionyl ester88.141.768.3
ANG-E03 EsterBenzoyl ester75.332.955.6
ANG-A01 AmideAcetamide95.850.278.9
ANG-A02 AmidePropionamide91.245.171.5
ANG-A03 AmideBenzamide80.638.460.2

Experimental Protocols

General Synthesis of this compound Derivatives

The following are general protocols for the synthesis of the hypothetical this compound derivatives.

a) Synthesis of N-alkylated this compound Derivatives (ANG-N01 to ANG-N04)

This procedure describes the N-alkylation of this compound using various alkyl halides.

  • Materials:

    • This compound

    • Alkyl halide (e.g., methyl iodide, ethyl bromide, propyl bromide, benzyl bromide)

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Dichloromethane (CH₂Cl₂)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound (1.0 eq) in acetonitrile.

    • Add potassium carbonate (3.0 eq) to the solution.

    • Add the corresponding alkyl halide (1.5 eq) dropwise to the mixture.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated derivative.

b) Synthesis of this compound Ester Derivatives (ANG-E01 to ANG-E03)

This protocol outlines the esterification of the hydroxyl group of this compound.

  • Materials:

    • This compound

    • Acid chloride or anhydride (e.g., acetyl chloride, propionyl chloride, benzoyl chloride)

    • Triethylamine (Et₃N) or Pyridine

    • Dichloromethane (CH₂Cl₂)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane.

    • Add triethylamine or pyridine (2.0 eq) to the solution and cool to 0 °C.

    • Add the acid chloride or anhydride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

c) Synthesis of this compound Amide Derivatives (ANG-A01 to ANG-A03)

This protocol describes the amidation of the secondary amine of the this compound precursor (assuming a synthetic route that allows for this modification).

  • Materials:

    • This compound precursor with a primary or secondary amine

    • Acid chloride (e.g., acetyl chloride, propionyl chloride, benzoyl chloride)

    • Diisopropylethylamine (DIPEA)

    • Dichloromethane (CH₂Cl₂)

    • Saturated ammonium chloride solution (NH₄Cl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the this compound precursor (1.0 eq) in dichloromethane.

    • Add DIPEA (2.5 eq) to the solution.

    • Add the acid chloride (1.1 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 4-8 hours.

    • Monitor the reaction by TLC.

    • After completion, dilute with dichloromethane and wash with saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Bioactivity Assay Protocols

a) Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of the this compound derivatives on a cancer cell line (e.g., HeLa).

  • Materials:

    • HeLa cells

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • This compound derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Procedure:

    • Seed HeLa cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO).

    • After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

b) Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of the derivatives to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Materials:

    • RAW 264.7 cells

    • DMEM with 10% FBS

    • This compound derivatives (dissolved in DMSO)

    • Lipopolysaccharide (LPS)

    • Griess Reagent

    • 96-well plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess Reagent and incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the concentration of nitrite and calculate the percentage of NO inhibition compared to the LPS-only treated cells to determine the IC50 value.

c) Antiviral Assay (Plaque Reduction Assay for H1N1)

This assay evaluates the antiviral activity of the derivatives against the H1N1 influenza virus.

  • Materials:

    • Madin-Darby Canine Kidney (MDCK) cells

    • Minimum Essential Medium (MEM)

    • H1N1 influenza virus

    • This compound derivatives

    • Trypsin-EDTA

    • Agarose

    • Crystal violet solution

  • Procedure:

    • Seed MDCK cells in 6-well plates and grow to confluence.

    • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

    • Infect the cells with H1N1 virus (100 plaque-forming units/well) for 1 hour.

    • Remove the virus inoculum and overlay the cells with a mixture of MEM, agarose, and the corresponding concentration of the derivative.

    • Incubate for 48-72 hours until plaques are visible.

    • Fix the cells with 10% formalin and stain with crystal violet.

    • Count the number of plaques and calculate the percentage of plaque reduction compared to the virus-only control to determine the IC50 value.

Proposed Mechanisms of Action & Signaling Pathways

Based on the known bioactivities of quinolizidine alkaloids, this compound derivatives may exert their effects through the modulation of key signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Quinolizidine alkaloids have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release Angustifoline_Derivative This compound Derivative Angustifoline_Derivative->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Proinflammatory_Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound derivatives.

Antiviral and Cytotoxic Activity: Modulation of the JAK-STAT Pathway

The JAK-STAT pathway is crucial for cytokine signaling, which plays a role in both antiviral responses and cell proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and viral infections.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., Interferon) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc Translocation Angustifoline_Derivative This compound Derivative Angustifoline_Derivative->JAK Inhibits DNA DNA STAT_dimer_nuc->DNA Binds Target_Genes Target Genes (Antiviral/Proliferation) DNA->Target_Genes Transcription

Caption: Hypothetical modulation of the JAK-STAT signaling pathway by this compound derivatives.

Experimental Workflow

The following diagram illustrates the overall workflow for the development and evaluation of this compound derivatives.

Workflow cluster_synthesis Synthesis & Purification cluster_bioassays Bioactivity Screening cluster_analysis Data Analysis & Mechanism This compound This compound Synthesis Chemical Modification (N-alkylation, Esterification, etc.) This compound->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Derivatives This compound Derivatives Purification->Derivatives Cytotoxicity Cytotoxicity Assay (MTT) Derivatives->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (NO Inhibition) Derivatives->Anti_inflammatory Antiviral Antiviral Assay (Plaque Reduction) Derivatives->Antiviral Data_Analysis IC50 Determination SAR Analysis Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis Antiviral->Data_Analysis Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Data_Analysis->Mechanism

Caption: Workflow for the development and evaluation of this compound derivatives.

Conclusion

The development of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents with enhanced bioactivity. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to synthesize, screen, and characterize these compounds. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for optimizing lead compounds and advancing them through the drug development pipeline.

References

Troubleshooting & Optimization

Strategies to enhance the solubility of Angustifoline for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to enhance the solubility of Angustifoline for use in bioassays. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing this compound stock solutions. Commercial suppliers offer this compound as a 10 mM solution in DMSO, indicating good solubility at this concentration[1]. For most cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity[2].

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution in aqueous media for my bioassay. What should I do?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. Here are a few troubleshooting steps:

  • Pre-warm the aqueous media: Warming your buffer or cell culture media to 37°C before adding the this compound stock solution can help maintain solubility.

  • Increase the final volume: Diluting to a larger final volume will lower the final concentration of this compound, which may prevent it from exceeding its aqueous solubility limit.

  • Use a gentle mixing technique: Instead of vigorous vortexing, gently invert the tube or pipette up and down to mix the solution.

  • Consider a stepwise dilution: Diluting the DMSO stock in smaller, sequential steps with the aqueous buffer may prevent abrupt precipitation.

  • Investigate co-solvents: If your experimental design allows, the inclusion of a small percentage of a co-solvent like ethanol in your final aqueous solution might improve solubility. However, always run a vehicle control to account for any effects of the co-solvent on your assay.

Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

A3: this compound, like many alkaloids, is poorly soluble in water[3]. Direct dissolution in aqueous buffers like PBS is not recommended as it will likely result in an incomplete solution and an inaccurate final concentration. It is best to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO.

Q4: My this compound powder is not dissolving well even in DMSO. What could be the problem?

A4: If you are having trouble dissolving this compound powder in DMSO, consider the following:

  • Gentle warming: Warm the solution to 37°C and mix gently.

  • Sonication: A brief period of sonication in a water bath can help break up aggregates and facilitate dissolution.

  • Purity of the compound: Impurities in the this compound powder can sometimes affect its solubility. Ensure you are using a high-purity grade compound.

Q5: Is it possible to enhance the aqueous solubility of this compound for my bioassay?

A5: Yes, several techniques can be employed to enhance the aqueous solubility of this compound. These include pH adjustment, the use of cyclodextrins, and preparing a salt form. More details on these methods are provided in the "Experimental Protocols" section below.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is limited in publicly available literature, the following table summarizes the available information. Researchers may need to determine the precise solubility for their specific experimental conditions.

SolventReported SolubilityConcentration (Approx.)Source
Dimethyl Sulfoxide (DMSO)Soluble≥ 10 mM (2.34 mg/mL)[1]
ChloroformSlightly SolubleNot specified[4]
DichloromethaneSolubleNot specified
Ethyl AcetateSolubleNot specified
AcetoneSolubleNot specified
MethanolSlightly SolubleNot specified[4]
WaterPoorly SolubleNot specified[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the standard method for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (M.W. 234.34 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out a precise amount of this compound powder. For a 10 mM stock solution, you will need 2.34 mg of this compound for every 1 mL of DMSO.

  • Transfer the weighed this compound to a sterile tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: General Method for Enhancing Aqueous Solubility using pH Adjustment

As a weak base, the solubility of this compound can be increased in acidic conditions due to the formation of a more soluble salt.

Materials:

  • This compound

  • Aqueous buffer of desired pH for the bioassay

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter

Procedure:

  • Prepare a suspension of this compound in the desired aqueous buffer.

  • Slowly add 0.1 M HCl dropwise while monitoring the pH and observing the dissolution of the compound.

  • Continue adding acid until the this compound is fully dissolved. Note the final pH.

  • If necessary, carefully adjust the pH back towards the desired experimental pH using 0.1 M NaOH, while observing for any precipitation.

  • It is crucial to determine the pH range in which this compound remains soluble and that is also compatible with your bioassay.

Protocol 3: Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used[5][6][7][8][9].

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Magnetic stirrer and stir bar

Procedure (Kneading Method):

  • Create a paste by mixing this compound and HP-β-CD (a 1:1 or 1:2 molar ratio is a good starting point) with a small amount of a water-miscible solvent (e.g., a water/ethanol mixture).

  • Knead the paste thoroughly for 30-60 minutes.

  • Dry the resulting solid under vacuum.

  • The dried complex can then be dissolved in the aqueous buffer for the bioassay. The solubility of this complex will need to be determined experimentally.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve dilute Dilute in Aqueous Buffer dissolve->dilute precipitate Precipitation? dilute->precipitate warm Warm Buffer precipitate->warm Yes cosolvent Add Co-solvent precipitate->cosolvent Yes ph_adjust Adjust pH precipitate->ph_adjust Yes bioassay Proceed to Bioassay precipitate->bioassay No warm->bioassay cosolvent->bioassay ph_adjust->bioassay solubility_enhancement_strategies cluster_strategies Solubility Enhancement Strategies This compound This compound (Poor Aqueous Solubility) ph_modification pH Modification (Acidic Conditions) This compound->ph_modification cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) This compound->cyclodextrin salt_formation Salt Formation (e.g., this compound HCl) This compound->salt_formation co_solvency Co-solvency (e.g., Ethanol in buffer) This compound->co_solvency enhanced_solubility Enhanced Aqueous Solubility ph_modification->enhanced_solubility cyclodextrin->enhanced_solubility salt_formation->enhanced_solubility co_solvency->enhanced_solubility

References

Refinement of purification techniques for high-purity Angustifoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for the purification of high-purity Angustifoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from its natural source, Lupinus angustifolius?

A1: The most prevalent methods for this compound extraction are solvent-based. These include:

  • Acid-Base Extraction: This classic method leverages the basic nature of alkaloids. The plant material is first treated with an acidic solution to form alkaloid salts, which are soluble in water. The aqueous extract is then basified to liberate the free alkaloids, which can subsequently be extracted into an organic solvent.

  • Solvent Extraction: This involves the use of organic solvents like methanol or ethanol to extract a broad range of compounds, including alkaloids, from the plant material. The resulting crude extract then requires further purification steps to isolate this compound.

Q2: Which analytical techniques are best suited for assessing the purity of this compound during and after purification?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for purity assessment.

  • HPLC coupled with Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method for quantifying this compound and identifying impurities. A C18 stationary phase is often effective.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also widely used for the analysis of lupin alkaloids, providing good resolution and identification of various components.[2]

Q3: What are the major impurities I should expect to encounter when purifying this compound?

A3: The most common impurities are other quinolizidine alkaloids present in Lupinus angustifolius. The primary co-contaminants to monitor are Lupanine and 13α-hydroxylupanine, which are often the most abundant alkaloids in the plant.[1][2] Other minor alkaloids may also be present depending on the specific chemotype of the plant material.

Q4: Can you recommend a starting point for developing a column chromatography method for this compound purification?

A4: A good starting point for purifying a crude alkaloid extract is to use a reversed-phase C18 column. The mobile phase can consist of a gradient of water and methanol or acetonitrile. To improve peak shape and resolution for the basic this compound molecule, it is advisable to add a small amount of an acid modifier, such as 0.1% trifluoroacetic acid (TFA), formic acid, or acetic acid, to the mobile phase.[3]

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Crude Extract
Possible Cause Suggested Solution
Incomplete Cell Lysis Ensure the plant material is finely ground to maximize surface area for solvent penetration.
Insufficient Extraction Time or Temperature Optimize the extraction time and temperature. For solvent extraction, prolonged extraction may be necessary, but be mindful of potential degradation of the target compound at elevated temperatures.[4]
Incorrect Solvent Selection The choice of solvent is critical. Methanol and ethanol are effective for a broad range of alkaloids. For acid-base extractions, ensure the pH is sufficiently low (around 2) during the acid wash and high enough (around 9-10) during basification.[4][5]
Emulsion Formation During Liquid-Liquid Extraction Emulsions can trap the target compound and reduce yield. To break emulsions, try adding a small amount of brine, gently swirling instead of vigorous shaking, or centrifugation.
Issue 2: Co-elution of this compound with Lupanine in HPLC
Possible Cause Suggested Solution
Inadequate Mobile Phase Gradient Adjust the gradient slope. A shallower gradient around the elution time of the two compounds can improve separation.
Incorrect Mobile Phase pH The ionization state of this compound and Lupanine is pH-dependent. Adjusting the pH of the mobile phase with an appropriate buffer can alter their retention times and improve resolution.
Suboptimal Stationary Phase While C18 is a good starting point, other stationary phases may provide better selectivity. Consider a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.[3] A combined C18-pentafluorophenyl (PFP) stationary phase has also shown good performance for separating lupin alkaloids.[1]
Issue 3: Difficulty in Achieving High Purity (>98%)
Possible Cause Suggested Solution
Presence of Minor, Structurally Similar Alkaloids Multiple chromatography steps may be necessary. Consider using orthogonal separation techniques, for example, a reversed-phase HPLC followed by a normal-phase or ion-exchange chromatography step.
Persistent Non-Alkaloid Impurities A preliminary purification step, such as a solid-phase extraction (SPE) or a pH-gradient solvent extraction, can remove a significant portion of non-alkaloid impurities before final polishing by HPLC.
Suboptimal Crystallization Conditions If crystallization is the final purification step, experiment with different solvents, temperatures, and concentrations to achieve optimal crystal growth and purity.[6]

Quantitative Data Summary

Purification Method Typical Yield Achievable Purity Key Considerations
pH-Gradient Solvent Extraction Moderate70-90%Good for initial cleanup and enrichment.
Column Chromatography (Silica/Alumina) Variable85-95%Requires careful selection of mobile phase to separate closely related alkaloids.
Preparative HPLC (C18) Low to Moderate>98%High resolution, but lower loading capacity. Often used as a final polishing step.
Crystallization High (from a purified solution)>99%Requires a relatively pure starting material.

Experimental Protocols

Protocol 1: pH-Gradient Solvent Extraction for this compound Enrichment
  • Acidic Extraction:

    • Suspend the finely ground plant material in a 1% aqueous hydrochloric acid solution.

    • Stir the mixture for at least 4 hours at room temperature.

    • Filter the mixture and collect the acidic aqueous phase.

  • Removal of Non-Basic Impurities:

    • Extract the acidic aqueous phase with a non-polar organic solvent like hexane or diethyl ether to remove fats and waxes. Discard the organic phase.

  • Basification and this compound Extraction:

    • Adjust the pH of the aqueous phase to approximately 9-10 with a base such as sodium hydroxide.

    • Extract the basified aqueous phase multiple times with a suitable organic solvent like chloroform or ethyl acetate.[5]

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the enriched alkaloid extract.

Protocol 2: Preparative HPLC for High-Purity this compound
  • Sample Preparation:

    • Dissolve the enriched alkaloid extract in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it to elute the compounds. A shallow gradient will be necessary to separate this compound from other alkaloids.

    • Flow Rate: Dependent on the column dimensions.

    • Detection: UV at a suitable wavelength (e.g., 245 nm) or Mass Spectrometry.[3]

  • Fraction Collection:

    • Collect fractions corresponding to the this compound peak.

  • Solvent Removal:

    • Evaporate the solvent from the collected fractions under reduced pressure to obtain high-purity this compound.

Visualizations

experimental_workflow Figure 1: General Workflow for this compound Purification plant_material Ground L. angustifolius acid_base_extraction Acid-Base Extraction plant_material->acid_base_extraction crude_extract Crude Alkaloid Extract acid_base_extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography enriched_fraction Enriched this compound Fraction column_chromatography->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_this compound High-Purity this compound prep_hplc->pure_this compound crystallization Crystallization pure_this compound->crystallization crystalline_this compound Crystalline this compound crystallization->crystalline_this compound

Caption: Figure 1: General Workflow for this compound Purification

troubleshooting_logic Figure 2: Troubleshooting Co-elution in HPLC start Co-elution of this compound and Lupanine adjust_gradient Adjust Mobile Phase Gradient start->adjust_gradient change_ph Modify Mobile Phase pH adjust_gradient->change_ph If not resolved resolved Resolution Achieved adjust_gradient->resolved If resolved change_stationary_phase Change Stationary Phase change_ph->change_stationary_phase If not resolved change_ph->resolved If resolved change_stationary_phase->resolved If resolved

Caption: Figure 2: Troubleshooting Co-elution in HPLC

References

Minimizing degradation of Angustifoline during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Angustifoline during sample preparation. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during sample preparation?

A1: The stability of this compound, a quinolizidine alkaloid, can be compromised by several factors during sample preparation. The most critical factors to control are:

  • pH: this compound is more stable in acidic to neutral conditions. Alkaline conditions can lead to degradation.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.[1] It is generally recommended to keep samples cool throughout the preparation process.

  • Light: Exposure to light, particularly UV light, can induce photodegradation of quinolizidine alkaloids.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of this compound.

  • Enzymatic Activity: If working with fresh plant material, endogenous enzymes can degrade this compound. Proper inactivation of these enzymes is crucial.

Q2: What is the recommended solvent for extracting this compound?

A2: The choice of extraction solvent is critical for both yield and stability. For this compound and other quinolizidine alkaloids, an acidified methanol/water mixture is a commonly recommended solvent system.[2] The acidic conditions help to protonate the alkaloid, increasing its stability and solubility in the polar solvent mixture. A typical extraction solvent is 0.5 N HCl.[3]

Q3: How should I store my samples containing this compound?

A3: Proper storage is essential to prevent degradation over time. For short-term storage (a few days), refrigeration at 2-8°C is recommended. For long-term storage, samples should be kept frozen at -20°C or below in airtight containers, protected from light.[3][4]

Q4: Can I use sonication or heating to improve extraction efficiency?

A4: While sonication and gentle heating can improve extraction efficiency, they must be used with caution as they can also promote degradation. If used, it is crucial to carefully control the temperature and duration. Prolonged exposure to high temperatures should be avoided.[1] Whenever possible, extraction at room temperature or on ice is preferable.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low recovery of this compound Incomplete extraction: The solvent may not have sufficiently penetrated the sample matrix.- Ensure the sample is finely ground. - Increase the extraction time or perform multiple extraction cycles. - Consider a brief, temperature-controlled sonication step.
Degradation during extraction: The pH, temperature, or light exposure may not have been optimal.- Use an acidified extraction solvent (e.g., 0.5 N HCl). - Perform the extraction on ice or at room temperature, avoiding heat. - Protect samples from light by using amber vials or covering them with aluminum foil.
Inconsistent results between replicates Sample heterogeneity: The this compound may not be evenly distributed throughout the sample material.- Homogenize the sample thoroughly before taking aliquots for extraction.
Variable degradation: Inconsistent handling of replicates during sample preparation.- Ensure all samples are processed under identical conditions (time, temperature, light exposure).
Presence of unknown peaks in chromatogram Degradation products: this compound may have degraded into other compounds.- Review the sample preparation procedure to identify potential causes of degradation (see above). - Use a milder extraction method. - Analyze samples as quickly as possible after preparation.
Matrix interference: Other compounds from the sample matrix may be co-eluting.- Optimize the chromatographic method for better separation. - Consider a solid-phase extraction (SPE) clean-up step to remove interfering compounds.

Quantitative Data on Alkaloid Stability

While specific quantitative stability data for this compound is limited in the literature, data from related quinolizidine alkaloids, such as lupanine and sparteine, can provide valuable insights. The following tables summarize the stability of these related compounds under various conditions. Note: This data should be considered representative and may not perfectly reflect the stability of this compound.

Table 1: Effect of pH and Temperature on Tropane Alkaloid Stability (Representative for Quinolizidine Alkaloids)

AlkaloidpHTemperature (°C)Treatment Time (min)Degradation (%)
Atropine710060~15
Scopolamine710060~20
Atropine410060<10
Scopolamine410060<10

Data extrapolated from a study on tropane alkaloids, which share structural similarities and basic properties with quinolizidine alkaloids. Higher degradation was observed at neutral pH compared to acidic pH at elevated temperatures.

Table 2: General Recommendations for Storage Conditions of this compound Samples

Storage DurationTemperatureLight ConditionsContainer
Short-term (< 72 hours)2-8°CProtected from lightAmber glass vials, sealed
Long-term (> 72 hours)-20°C or belowProtected from lightAirtight, amber glass or polypropylene vials

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material with Minimal Degradation

This protocol is designed to extract this compound from dried and ground plant material while minimizing the risk of degradation.

Materials:

  • Dried, finely ground plant material

  • Extraction Solvent: 0.5 N Hydrochloric Acid (HCl)

  • Ammonium hydroxide (NH₄OH) solution (25%)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Centrifuge tubes (50 mL)

  • Rotary evaporator

  • Amber glass vials

Procedure:

  • Sample Weighing: Accurately weigh approximately 250 mg of the finely ground plant material into a 50 mL centrifuge tube.

  • Acidic Extraction: Add 8 mL of 0.5 N HCl to the centrifuge tube.

  • Sonication (Optional and Controlled): Sonicate the mixture in a water bath for 30 minutes. Monitor the temperature to ensure it does not rise significantly.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully decant the acidic supernatant into a clean centrifuge tube.

  • Re-extraction: Repeat the extraction (steps 2-5) on the plant material pellet twice more, combining the supernatants.

  • Basification: In a fume hood, carefully add 25% NH₄OH solution dropwise to the combined supernatant until the pH is approximately 11-12. This deprotonates the this compound, making it soluble in organic solvents.

  • Liquid-Liquid Extraction: Add 10 mL of dichloromethane to the basified extract. Vortex vigorously for 2 minutes and then centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Organic Phase Collection: Carefully collect the lower organic phase (dichloromethane) using a Pasteur pipette and transfer it to a clean flask.

  • Re-extraction: Repeat the liquid-liquid extraction (steps 8-9) with two additional 10 mL portions of dichloromethane, combining the organic phases.

  • Drying: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution and Storage: Reconstitute the dried extract in a known volume of an appropriate solvent for your analytical method (e.g., methanol). Transfer the final solution to an amber glass vial and store at -20°C until analysis.

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow start Start: Finely Ground Plant Material weigh 1. Weigh Sample (250 mg) start->weigh add_hcl 2. Add 0.5 N HCl (8 mL) weigh->add_hcl sonicate 3. Sonicate (30 min, controlled temp.) add_hcl->sonicate centrifuge1 4. Centrifuge (4000 rpm, 15 min) sonicate->centrifuge1 collect_supernatant 5. Collect Supernatant centrifuge1->collect_supernatant re_extract 6. Repeat Extraction (2x) collect_supernatant->re_extract basify 7. Basify with NH4OH (pH 11-12) re_extract->basify add_dcm 8. Add Dichloromethane (10 mL) basify->add_dcm vortex 9. Vortex & Centrifuge add_dcm->vortex collect_organic 10. Collect Organic Phase vortex->collect_organic re_extract_l_l 11. Repeat L-L Extraction (2x) collect_organic->re_extract_l_l dry 12. Dry with Na2SO4 re_extract_l_l->dry evaporate 13. Evaporate to Dryness (<40°C) dry->evaporate reconstitute 14. Reconstitute in Solvent evaporate->reconstitute end End: Store at -20°C in Amber Vial reconstitute->end

Caption: Workflow for this compound extraction.

Potential Degradation Pathways of this compound

DegradationPathways This compound This compound Hydrolysis Hydrolysis Products (e.g., ring opening) This compound->Hydrolysis High pH, Heat Oxidation Oxidation Products (e.g., N-oxides) This compound->Oxidation Oxidizing Agents Photodegradation Photodegradation Products This compound->Photodegradation UV Light

Caption: Potential degradation pathways of this compound.

References

Validation & Comparative

Comparative Analysis of the Bioactivity of Angustifoline and its Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known bioactivity of the quinolizidine alkaloid Angustifoline and the critical role of stereoisomerism in its pharmacological effects. While specific comparative quantitative data for this compound's stereoisomers is not extensively available in current literature, this document synthesizes the existing knowledge on quinolizidine alkaloids and the principles of stereochemistry in drug action to inform future research directions.

Introduction to this compound and Stereoisomerism

This compound is a tetracyclic quinolizidine alkaloid found in various species of the Lupinus genus (lupins). Like many natural products, this compound possesses chiral centers, meaning it can exist as different stereoisomers – molecules with the same chemical formula and connectivity but with different three-dimensional arrangements of their atoms. These stereoisomers, often enantiomers (non-superimposable mirror images), can exhibit significantly different biological activities. This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereospecific interactions. A notable example is the difference in activity between (+)- and (-)-isomers of many drugs, where one enantiomer may be therapeutically active while the other is inactive or even toxic.

Bioactivity of Quinolizidine Alkaloids: A General Overview

Quinolizidine alkaloids as a class display a broad spectrum of biological activities, including but not limited to:

  • Antimicrobial activity: Inhibition of bacterial and fungal growth.

  • Cytotoxic activity: Induction of cell death in cancer cell lines.

  • Enzyme inhibition: Modulation of the activity of various enzymes.

  • Receptor binding: Interaction with neurotransmitter receptors, such as nicotinic and muscarinic acetylcholine receptors.

  • Ion channel modulation: Alteration of the function of ion channels.

While specific comparative studies on this compound stereoisomers are limited, a recent study indicated that a mixture of this compound isomers did not show cytotoxic, genotoxic, or mutagenic potential in a battery of in vitro assays. This finding, however, does not preclude other biological activities or stereospecific effects.

Comparative Bioactivity Data: A Research Gap

The following tables are presented as templates for researchers to populate as data becomes available.

Table 1: Comparative Cytotoxicity of this compound Stereoisomers (Hypothetical Data)

StereoisomerCell LineIC50 (µM)
(+)-AngustifolineMCF-7 (Breast Cancer)Data not available
(-)-AngustifolineMCF-7 (Breast Cancer)Data not available
(±)-AngustifolineA549 (Lung Cancer)Data not available

Table 2: Comparative Antimicrobial Activity of this compound Stereoisomers (Hypothetical Data)

StereoisomerMicroorganismMIC (µg/mL)
(+)-AngustifolineStaphylococcus aureusData not available
(-)-AngustifolineStaphylococcus aureusData not available
(±)-AngustifolineEscherichia coliData not available

Table 3: Comparative Enzyme Inhibition by this compound Stereoisomers (Hypothetical Data)

StereoisomerEnzymeKi (µM)
(+)-AngustifolineAcetylcholinesteraseData not available
(-)-AngustifolineAcetylcholinesteraseData not available
(±)-AngustifolineButyrylcholinesteraseData not available

Table 4: Comparative Receptor Binding Affinity of this compound Stereoisomers (Hypothetical Data)

StereoisomerReceptorKd (nM)
(+)-AngustifolineNicotinic α7Data not available
(-)-AngustifolineNicotinic α7Data not available
(±)-AngustifolineMuscarinic M1Data not available

Experimental Protocols

To facilitate further research into the bioactivity of this compound and its stereoisomers, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stereoisomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each stereoisomer.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.

Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Perform serial two-fold dilutions of the this compound stereoisomers in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathways and Experimental Workflows

The precise signaling pathways modulated by this compound and its stereoisomers are yet to be fully elucidated. However, based on the known activities of other quinolizidine alkaloids, potential interactions with neurotransmitter systems and ion channels are likely. Below are diagrams illustrating a hypothetical experimental workflow for screening bioactivity and a potential signaling pathway for quinolizidine alkaloids.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Mechanism of Action This compound Stereoisomers This compound Stereoisomers Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) This compound Stereoisomers->Cytotoxicity Assay (MTT) Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) This compound Stereoisomers->Antimicrobial Assay (MIC) Enzyme Inhibition Assay Enzyme Inhibition Assay Cytotoxicity Assay (MTT)->Enzyme Inhibition Assay If active Receptor Binding Assay Receptor Binding Assay Cytotoxicity Assay (MTT)->Receptor Binding Assay If active Ion Channel Assay Ion Channel Assay Cytotoxicity Assay (MTT)->Ion Channel Assay If active Antimicrobial Assay (MIC)->Enzyme Inhibition Assay If active Antimicrobial Assay (MIC)->Receptor Binding Assay If active Antimicrobial Assay (MIC)->Ion Channel Assay If active Signaling Pathway Analysis Signaling Pathway Analysis Enzyme Inhibition Assay->Signaling Pathway Analysis Receptor Binding Assay->Signaling Pathway Analysis Ion Channel Assay->Signaling Pathway Analysis

Caption: A generalized workflow for the bioactivity screening of this compound stereoisomers.

Quinolizidine_Alkaloid_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular QA Quinolizidine Alkaloid (e.g., this compound) Receptor Neurotransmitter Receptor (e.g., nAChR, mAChR) QA->Receptor Binds to IonChannel Ion Channel (e.g., Na+, K+, Ca2+) QA->IonChannel Modulates SecondMessenger Second Messenger (e.g., cAMP, IP3, Ca2+) Receptor->SecondMessenger Activates/Inhibits IonChannel->SecondMessenger Alters concentration KinaseCascade Kinase Cascade (e.g., MAPK) SecondMessenger->KinaseCascade GeneExpression Gene Expression Changes KinaseCascade->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) GeneExpression->CellularResponse

Validating Angustifoline's Mechanism of Action in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer properties of Angustifoline with other natural compounds known to induce cell cycle arrest and apoptosis. The information is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.

Overview of this compound's Anti-Cancer Activity

This compound, a quinolizidine alkaloid, has demonstrated significant anti-proliferative effects against human colon cancer cells.[1][2] In vitro studies on the COLO-205 human colon cancer cell line have shown that this compound induces dose- and time-dependent cytotoxicity.[1][2] Its mechanism of action involves the induction of G2/M phase cell cycle arrest, mitochondrial-mediated apoptosis, and autophagy.[1][2] Furthermore, this compound has been shown to inhibit cancer cell migration and invasion, suggesting its potential to interfere with metastasis.[1][2]

Comparative Analysis of Anti-Cancer Activity

To provide a comprehensive perspective on this compound's efficacy, this section compares its cytotoxic activity with that of other well-characterized natural compounds: Betulinic Acid, Ginsenoside Rh2, and Berberine. These compounds were selected based on their known mechanisms of inducing cell cycle arrest and apoptosis in various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of Natural Compounds in Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
This compound COLO-205Colon Cancer10[2]
Betulinic Acid A549Lung Cancer15.51[3]
MCF-7Breast Cancer38.82[3]
PC-3Prostate Cancer32.46[3]
T24Bladder Cancer~33 (15 µg/mL)[4]
UMUC-3Bladder Cancer~33 (15 µg/mL)[4]
5637Bladder Cancer~33 (15 µg/mL)[4]
Ginsenoside Rh2 MDA-MB-231Triple-Negative Breast Cancer43.93[5]
MDA-MB-468Triple-Negative Breast CancerNot specified[5]
MCF-7Breast Cancer40 - 63[6]
Berberine SK-N-SHNeuroblastoma37[7]
SK-N-MCNeuroblastoma>100[7]
Tca8113Oral Squamous Cell CarcinomaNot specified[8]
HelaCervical CancerNot specified[8]
CNE2Nasopharyngeal CarcinomaNot specified[8]
MCF-7Breast CancerNot specified[8]
HT29Colon CancerNot specified[8]

Note: The provided IC50 value for this compound is specific to the COLO-205 cell line. Further studies are required to determine its efficacy across a broader range of cancer cell types. The IC50 values for the comparator compounds are provided for various cell lines to illustrate their general potency.

Mechanistic Insights: A Comparative Overview

This compound's multi-faceted mechanism of action is a key area of interest. The following table and diagrams provide a comparative look at the validated mechanisms of this compound and the selected alternative compounds.

Table 2: Comparison of Validated Mechanisms of Action
MechanismThis compound (in COLO-205 cells)Betulinic AcidGinsenoside Rh2Berberine
Cell Cycle Arrest G2/M phase[1][2]G0/G1 phase[4]G1 phase[6][9]G2/M phase[8]
Apoptosis Induction Yes, mitochondrial-mediated pathway[1][2]Yes, caspase-dependent[3][4]Yes, via IL-6/JAK2/STAT3 pathway and ERβ-TNFα pathway[5][6]Yes, p53-dependent and via BCL-2/BAX pathway[7][8]
Autophagy Induction Yes[1][2]YesNot a primary reported mechanismYes
Key Molecular Targets/Pathways Upregulation of Beclin-1, LC3-II, Bax; Downregulation of Bcl-2[2]Targets Autocrine Motility Factor Receptor (AMFR)[10]IL-6/JAK2/STAT3 pathway, ERβ-TNFα pathway[5][6]BCL-2/BAX signaling pathway, PI3K/AKT/mTOR pathway, MAPK/ERK pathway[8][11]
Inhibition of Migration/Invasion Yes[1][2]YesYesYes
Visualizing the Mechanisms

The following diagrams illustrate the validated signaling pathway of this compound in colon cancer cells and a general workflow for validating the mechanism of action of a potential anti-cancer compound.

Angustifoline_Mechanism cluster_cell COLO-205 Cancer Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates Beclin1 Beclin-1 This compound->Beclin1 Upregulates LC3II LC3-II This compound->LC3II Upregulates CellCycle Cell Cycle Progression This compound->CellCycle Migration Cell Migration & Invasion This compound->Migration Bcl2->Bax Inhibits Caspases Caspases Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Autophagy Autophagy Beclin1->Autophagy LC3II->Autophagy G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest Inhibits Inhibition_Migration Inhibition Migration->Inhibition_Migration Inhibits

Caption: Validated signaling pathway of this compound in COLO-205 cancer cells.

Experimental_Workflow cluster_workflow General Workflow for Validating Anti-Cancer Mechanism A Compound Treatment (e.g., this compound) B Cell Viability Assay (e.g., WST-1, MTT) A->B C Determine IC50 Value B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (e.g., Annexin V/PI Staining) C->E F Migration/Invasion Assay (e.g., Wound Healing, Matrigel) C->F G Protein Expression Analysis (Western Blot) D->G E->G H Mechanism Validation F->H G->H

Caption: General experimental workflow for validating an anti-cancer compound's mechanism.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to validate the mechanism of action of this compound and similar compounds.

Cell Viability Assay (WST-1 Assay)
  • Principle: This colorimetric assay measures the metabolic activity of viable cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan dye formed correlates directly with the number of metabolically active cells.

  • Protocol:

    • Seed cancer cells (e.g., COLO-205) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) for specified time periods (e.g., 24, 48, 72 hours).

    • Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance of the samples at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.[1][2]

Cell Cycle Analysis (Flow Cytometry)
  • Principle: This technique measures the DNA content of individual cells within a population. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., Propidium Iodide - PI). The fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol:

    • Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol at -20°C overnight.

    • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.[1][2]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a protein with high affinity for phosphatidylserine (PS), is conjugated to a fluorochrome (FITC). In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Protocol:

    • Treat cancer cells with the test compound for the desired time.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry within one hour.

In Vitro Wound Healing Assay (Migration Assay)
  • Principle: This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer of cells. The rate of wound closure is monitored over time.

  • Protocol:

    • Grow cells to a confluent monolayer in a multi-well plate.

    • Create a scratch or "wound" in the monolayer using a sterile pipette tip.

    • Wash the cells to remove debris and replace the medium with fresh medium containing the test compound at a non-lethal concentration.

    • Capture images of the wound at different time points (e.g., 0, 12, 24 hours).

    • Measure the area of the wound at each time point to quantify the extent of cell migration and wound closure.[1][2]

Matrigel Invasion Assay
  • Principle: This assay measures the ability of cells to invade through a basement membrane matrix (Matrigel), mimicking the in vivo process of tumor cell invasion.

  • Protocol:

    • Coat the upper chamber of a Transwell insert with Matrigel.

    • Seed cells in serum-free medium in the upper chamber.

    • Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

    • Add the test compound to both the upper and lower chambers.

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the number of invaded cells under a microscope.[1][2]

Western Blot Analysis
  • Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

  • Protocol:

    • Lyse treated and untreated cells to extract total protein.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against the protein of interest (e.g., Bcl-2, Bax, Beclin-1, LC3-II).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[1]

Conclusion

This compound demonstrates promising anti-cancer activity in human colon cancer cells through a multi-pronged mechanism involving the induction of G2/M cell cycle arrest, apoptosis, and autophagy, as well as the inhibition of cell migration and invasion.[1][2] The comparative data presented in this guide suggests that its cytotoxic potency is within the range of other bioactive natural compounds. However, further research is warranted to evaluate its efficacy and mechanism of action across a wider range of cancer types and to establish a more comprehensive profile for its potential as a therapeutic agent. The detailed experimental protocols provided herein offer a foundation for researchers to further validate and expand upon these findings.

References

Unveiling the Potential of Angustifoline: A Comparative Guide to its In Vivo Pharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the in vivo pharmacological landscape of novel compounds is paramount. Angustifoline, a quinolizidine alkaloid, has garnered interest for its potential therapeutic applications. However, a comprehensive overview of its effects in living organisms remains elusive. This guide provides a comparative analysis of the anticipated pharmacological properties of this compound by examining the in vivo activities of its close structural and pharmacological analogs, Lupanine and Sparteine.

Due to the limited availability of direct in vivo studies on this compound, this guide leverages data from studies on Lupanine and Sparteine to project the potential sedative, analgesic, anti-inflammatory, and hypoglycemic effects of this compound. These compounds share a common quinolizidine core structure, suggesting they may interact with similar biological targets and elicit comparable physiological responses.

Comparative Analysis of Pharmacological Effects

The following tables summarize the in vivo pharmacological effects observed for Lupanine and Sparteine, which serve as a predictive framework for the potential activities of this compound.

Sedative and CNS Depressant Effects

Both Lupanine and Sparteine have been reported to exhibit weak sedative effects on the central nervous system (CNS)[1]. In vivo studies suggest that these alkaloids can reduce locomotor activity, indicating a potential CNS depressant action.

Table 1: In Vivo Sedative Effects of Lupanine and Sparteine

CompoundAnimal ModelDoseObserved EffectReference
LupanineMouseNot SpecifiedWeak sedative effect[1]
SparteineMouseNot SpecifiedWeak sedative effect, reduced locomotor activity[1][2]
Analgesic Activity

Quinolizidine alkaloids have demonstrated potential as analgesic agents. The hot plate test and acetic acid-induced writhing test are common in vivo models to assess pain relief. While specific quantitative data for Lupanine and Sparteine in these tests are not extensively detailed in the available literature, reports indicate they possess light analgesic properties[2].

Table 2: In Vivo Analgesic Effects of Lupanine and Sparteine

CompoundAnimal ModelTestDoseObserved EffectReference
LupanineMouseAnalgesic Activity (General)Not SpecifiedAnalgesic properties noted[1]
SparteineMouseAnalgesic Activity (General)Not SpecifiedLight analgesic effects[2]
Anti-inflammatory Potential

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating the anti-inflammatory activity of new compounds. While direct evidence for this compound is lacking, the anti-inflammatory potential of related alkaloids suggests this is a promising area for future investigation.

Table 3: In Vivo Anti-inflammatory Effects of Quinolizidine Alkaloids (Projected for this compound)

CompoundAnimal ModelTestDoseExpected Outcome
This compound (Projected)Rat/MouseCarrageenan-induced paw edemaTo be determinedReduction in paw edema volume
Hypoglycemic Effects

Interestingly, certain quinolizidine alkaloids have been investigated for their ability to lower blood glucose levels. In vivo studies on Lupanine and a derivative of Sparteine (2-thionosparteine) have shown promising results in animal models of diabetes.

Table 4: In Vivo Hypoglycemic Effects of Lupanine and Sparteine Derivative

CompoundAnimal ModelDoseBlood Glucose ReductionReference
LupanineDiabetic Rats20 mg/kg BWDid not exert hypoglycemic potency in one study, but other studies suggest it enhances insulin secretion at high glucose concentrations.[3][4][5]
2-thionosparteineDiabetic Rats8.6 mg/kg (i.p.)Lowered blood glucose levels at 90 and 120 minutes post-administration.[3]
SparteineNon-insulin dependent diabetic subjects240 mg (intravenous)Decreased plasma glucose concentrations and increased insulin concentrations.[6]

Experimental Protocols

To facilitate further research and replication, detailed methodologies for the key in vivo experiments cited are provided below.

Acetic Acid-Induced Writhing Test (for Analgesic Activity)

This model assesses peripheral analgesic activity by inducing a painful inflammatory response.

  • Animals: Typically, mice are used.

  • Procedure:

    • Animals are divided into control, standard (e.g., Aspirin), and test groups.

    • The test compound (e.g., this compound) is administered orally or intraperitoneally at various doses.

    • After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (abdominal constrictions).

    • The number of writhes is counted for a specific duration (e.g., 20 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated relative to the control group.

Hot Plate Test (for Analgesic Activity)

This test evaluates central analgesic activity by measuring the reaction time to a thermal stimulus.

  • Animals: Mice or rats are commonly used.

  • Procedure:

    • The animal is placed on a heated plate maintained at a constant temperature (e.g., 55°C).

    • The latency to a pain response (e.g., licking of the paws or jumping) is recorded.

    • A cut-off time is set to prevent tissue damage.

    • The test compound is administered, and the latency is measured again at different time points.

  • Data Analysis: An increase in the reaction time is indicative of an analgesic effect.

Carrageenan-Induced Paw Edema (for Anti-inflammatory Activity)

This is a widely used model to screen for acute anti-inflammatory agents.

  • Animals: Typically, rats are used.

  • Procedure:

    • The initial paw volume of the animals is measured using a plethysmometer.

    • The test compound or a standard anti-inflammatory drug (e.g., Indomethacin) is administered.

    • After a specified time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce edema.

    • The paw volume is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Thiopental Sodium-Induced Sleeping Time (for Sedative Activity)

This method assesses the CNS depressant effects of a compound.

  • Animals: Mice are typically used.

  • Procedure:

    • Animals are treated with the test compound or a standard sedative (e.g., Diazepam).

    • After a set time, a sleep-inducing dose of thiopental sodium is administered intraperitoneally.

    • The time between the loss and recovery of the righting reflex is measured as the sleeping time.

  • Data Analysis: A prolongation of the thiopental-induced sleeping time indicates a sedative effect.

Visualizing the Pathways and Workflows

To further clarify the experimental processes and potential mechanisms, the following diagrams have been generated.

Experimental_Workflow_Analgesic_Activity cluster_writhing Acetic Acid-Induced Writhing Test cluster_hotplate Hot Plate Test A Animal Grouping (Control, Standard, Test) B Test Compound Administration A->B C Acetic Acid Injection (i.p.) B->C D Observe and Count Writhes C->D E Calculate % Inhibition D->E F Measure Baseline Reaction Time G Test Compound Administration F->G H Place on Hot Plate G->H I Record Latency to Response H->I J Analyze Change in Latency I->J

Caption: Workflow for in vivo analgesic activity assessment.

Experimental_Workflow_Anti_inflammatory_Activity cluster_carrageenan Carrageenan-Induced Paw Edema A Measure Initial Paw Volume B Test Compound Administration A->B C Carrageenan Injection (Sub-plantar) B->C D Measure Paw Volume Over Time C->D E Calculate % Inhibition of Edema D->E Signaling_Pathway_Hypoglycemic_Effect cluster_pancreas Pancreatic β-cell cluster_blood Bloodstream Lupanine Lupanine / Sparteine Derivative KATP ATP-sensitive K+ Channel Lupanine->KATP Blocks Membrane Cell Membrane Depolarization KATP->Membrane Leads to Ca Ca2+ Influx Membrane->Ca Insulin Insulin Secretion Ca->Insulin Insulin_blood Increased Insulin Insulin->Insulin_blood Glucose Blood Glucose Glucose_uptake Increased Glucose Uptake by Cells Glucose->Glucose_uptake Facilitates Insulin_blood->Glucose Reduces

References

A Comparative Analysis of the Antimicrobial Spectrum of Angustifoline and Other Notable Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial properties of Angustifoline with other selected alkaloids, namely Lupanine, Sparteine, Matrine, and Oxymatrine. The information presented herein is curated from experimental data to assist researchers in evaluating their potential as novel antimicrobial agents.

Introduction to this compound and a Cohort of Bioactive Alkaloids

This compound is a quinolizidine alkaloid predominantly found in plants of the Lupinus genus, particularly Lupinus angustifolius.[1][2] Like other lupin alkaloids, it is a secondary metabolite that likely plays a role in the plant's defense against pathogens and herbivores.[2] This guide compares the antimicrobial spectrum of this compound with Lupanine and Sparteine, two other prevalent quinolizidine alkaloids from lupins, and Matrine and Oxymatrine, tetracyclic quinolizidine alkaloids primarily sourced from Sophora species, which are recognized for their diverse pharmacological activities, including antimicrobial effects.[3][4]

Comparative Antimicrobial Spectrum

The following tables summarize the available quantitative data on the antimicrobial activity of this compound, Lupanine, Sparteine, Matrine, and Oxymatrine. It is important to note that data for pure, isolated this compound is limited in the current scientific literature. Therefore, the activity of alkaloid extracts in which this compound is a major component is presented. This should be taken into consideration when interpreting the data.

Table 1: Antibacterial Activity of Selected Alkaloids (Minimum Inhibitory Concentration - MIC in µg/mL)

MicroorganismThis compound (in extract)Lupanine (in extract)SparteineMatrineOxymatrine
Staphylococcus aureusSignificant activitySignificant activity62.512500Modest activity
Bacillus subtilisSignificant activitySignificant activity31.2510670-
Escherichia coliWeak activity37-61≥ 5120800064000
Pseudomonas aeruginosaSignificant activity----
Klebsiella pneumoniaeSignificant activity----
Mycobacterium tuberculosis--25-100 (mM)--
Enterococcus faecalis-----
Agrobacterium tumefaciens-130-146---

Note: '-' indicates data not available from the searched sources. "Significant activity" or "Weak activity" is reported when specific MIC values for the pure compound in the extract could not be disaggregated.[2][5][6][7]

Table 2: Antifungal Activity of Selected Alkaloids (EC50 or MIC in µg/mL)

MicroorganismThis compound (in extract)LupanineSparteineMatrine (EC50)Oxymatrine (EC50)
Candida albicans250 (MIC)----
Candida krusei250 (MIC)----
Marssonina brunnea---123-
Cladosporium oxysporum---272-
Sphaeropsis sapinea---1133601
Fusarium oxysporum--5% inhibition (15mM)592532
Valsa pini---535323
Botryosphaeria dothidea---0.442 (mg/kg)-
Phomopsis sp.---0.332 (mg/kg)-

Note: '-' indicates data not available from the searched sources. EC50 represents the concentration that causes a 50% reduction in fungal growth or germination.[1][5][7][8][9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited for determining antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12][13]

a. Preparation of Materials:

  • Microorganism: A pure, overnight culture of the test bacterium or fungus.

  • Growth Media: Mueller-Hinton Broth (MHB) for most bacteria. Sabouraud Dextrose Broth for fungi.

  • Alkaloids: Stock solutions of the test alkaloids prepared in a suitable solvent (e.g., DMSO, ethanol, or water).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

b. Experimental Procedure:

  • Inoculum Preparation: Suspend several colonies of the microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Alkaloids: In the 96-well plate, perform a two-fold serial dilution of the alkaloid stock solutions with the growth medium to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted alkaloid.

  • Controls: Include a positive control (microorganism in broth without any alkaloid) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.

  • Result Interpretation: The MIC is determined as the lowest concentration of the alkaloid at which there is no visible growth (turbidity) of the microorganism.

Agar Disk Diffusion Method

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disk impregnated with the substance.[4][6][9][14][15][16]

a. Preparation of Materials:

  • Microorganism: A standardized inoculum as prepared for the broth microdilution method.

  • Growth Media: Mueller-Hinton Agar (MHA) plates.

  • Alkaloids: Sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the test alkaloid.

  • Equipment: Sterile swabs, forceps, incubator, ruler or calipers.

b. Experimental Procedure:

  • Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of the MHA plate to create a uniform lawn of bacteria.

  • Disk Application: Aseptically place the alkaloid-impregnated disks onto the surface of the inoculated agar plate using sterile forceps. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity of the substance.

Proposed Mechanisms of Antimicrobial Action

The precise signaling pathways for the antimicrobial action of this compound and other quinolizidine alkaloids are not fully elucidated. However, the available evidence suggests a multi-targeted approach.

General Antimicrobial Mechanism of Quinolizidine Alkaloids

Quinolizidine alkaloids are believed to exert their antimicrobial effects through several mechanisms, primarily targeting the bacterial cell envelope and essential cellular processes.[17][18][19][20]

G Alkaloid Quinolizidine Alkaloid Membrane Bacterial Cell Membrane Alkaloid->Membrane Disruption DNA Bacterial DNA Alkaloid->DNA Intercalation/ Binding Protein Protein Synthesis Machinery Alkaloid->Protein Inhibition Permeability Increased Membrane Permeability Membrane->Permeability CellDeath Bacterial Cell Death Permeability->CellDeath Replication DNA Replication Inhibition DNA->Replication Replication->CellDeath Synthesis Protein Synthesis Inhibition Protein->Synthesis Synthesis->CellDeath

Caption: Proposed antimicrobial mechanisms of quinolizidine alkaloids.

Antimicrobial and Immunomodulatory Mechanism of Oxymatrine

Oxymatrine's antimicrobial activity appears to be linked to its ability to modulate the host's immune response, particularly by inhibiting the NF-κB signaling pathway, which is a key regulator of inflammation.[1][2][3][15][21]

G cluster_inhibition Oxymatrine Oxymatrine TLR Toll-like Receptor (e.g., TLR2/4) Oxymatrine->TLR Inhibits NFkB_pathway NF-κB Signaling Pathway Oxymatrine->NFkB_pathway Inhibits TLR->NFkB_pathway Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Inflammatory_Cytokines Upregulates Inflammation Reduced Inflammation & Enhanced Pathogen Clearance Pathogen Bacterial/Viral Pathogen Pathogen->TLR Activates

Caption: Immunomodulatory mechanism of Oxymatrine via NF-κB pathway inhibition.

Conclusion

This comparative guide highlights the potential of this compound and other selected alkaloids as antimicrobial agents. While data on pure this compound is still emerging, extracts rich in this alkaloid demonstrate significant antimicrobial activity. Sparteine, Matrine, and Oxymatrine also exhibit broad-spectrum antimicrobial properties against various bacterial and fungal pathogens. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies. The proposed mechanisms of action, though requiring more detailed investigation, suggest that these alkaloids may act through multiple pathways, a desirable trait for combating drug-resistant microorganisms. Further research into the efficacy and safety of these compounds is warranted to explore their full therapeutic potential.

References

Head-to-head comparison of Angustifoline and sparteine toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring the therapeutic potential of quinolizidine alkaloids, a thorough understanding of their toxicological profiles is paramount. This guide provides a head-to-head comparison of the toxicity of two such alkaloids: angustifoline and sparteine. While both are recognized for their potential pharmacological activities, their safety profiles exhibit notable differences.

Acute Toxicity Profile

Globally Harmonized System (GHS) classifications indicate that both this compound and sparteine are considered hazardous. They are labeled as harmful if swallowed, in contact with skin, or if inhaled. This classification underscores the need for careful handling and risk assessment in a laboratory setting.

Table 1: Comparative Acute Toxicity Data for Sparteine

SpeciesRoute of AdministrationLD50 (mg/kg)
MouseOral40 - 480
MouseIntraperitoneal30 - 42
RatOral1700 - 2300 (for a mixture of lupin alkaloids including this compound)

Note: Data for this compound is for a mixture of alkaloids and not the pure compound.

Organ-Specific Toxicity

Neurotoxicity

Sparteine is known to exert effects on the central nervous system, with studies indicating it can cause neuronal necrosis and act as a nervous system depressant. The symptoms of acute toxicity from lupin alkaloids, including sparteine, are primarily neurological, leading to a loss of motor coordination and muscular control. The underlying mechanism is thought to involve the blockade of nervous ganglions and antimuscarinic effects.

Detailed experimental studies on the specific neurotoxicity of this compound are scarce, limiting a direct comparative analysis in this domain.

Cardiotoxicity

Sparteine has been investigated for its effects on the cardiovascular system. It is classified as a class 1a antiarrhythmic agent due to its sodium channel blocking activity. This pharmacological action, while potentially therapeutic, can also be associated with cardiotoxic effects at higher doses.

Currently, there is a lack of specific studies focusing on the cardiotoxicity of this compound, preventing a direct comparison with sparteine.

Hepatotoxicity

Information regarding the potential for this compound or sparteine to cause liver damage (hepatotoxicity) is not well-documented in the reviewed literature.

Genotoxicity and Mutagenicity

In vitro studies have been conducted to assess the genotoxic and mutagenic potential of both this compound and sparteine. A key study utilizing a bacterial reverse mutation assay (Ames test) and a micronucleus assay found that neither this compound nor sparteine exhibited any cytotoxic, genotoxic, or mutagenic potential under the tested conditions. This suggests that at the cellular level, in these specific assays, both compounds do not appear to cause DNA damage.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of toxicological findings. Below are generalized methodologies for key toxicity assays relevant to the assessment of compounds like this compound and sparteine.

Acute Oral Toxicity (LD50) Determination

A standardized protocol for determining the acute oral LD50, often following OECD Guideline 423, involves the following steps:

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are typically used.

  • Housing and Acclimatization: Animals are housed in controlled environmental conditions with a standard diet and water ad libitum for a period of acclimatization before the study.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. A stepwise procedure is used where the outcome of dosing one animal determines the dose for the next.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at specified intervals for at least 14 days.

  • Necropsy: A gross necropsy of all animals is performed at the end of the observation period.

  • Data Analysis: The LD50 is calculated based on the mortality data.

Acute_Oral_Toxicity_Workflow start Animal Selection and Acclimatization dose Oral Gavage Administration of Test Substance start->dose observe Observation for 14 days (Mortality, Clinical Signs, Body Weight) dose->observe necropsy Gross Necropsy observe->necropsy end LD50 Calculation necropsy->end

Workflow for Acute Oral Toxicity (LD50) Determination.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Exposure: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with test compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Add solubilizing agent E->F G Measure absorbance F->G H Calculate cell viability and IC50 G->H

Workflow for In Vitro Cytotoxicity (MTT) Assay.
Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Ames_Test_Signaling_Pathway cluster_0 Ames Test Principle his_minus Histidine-dependent Salmonella (his-) mutation Reverse Mutation in Histidine Gene his_minus->mutation Exposure mutagen Test Compound (Potential Mutagen) mutagen->mutation s9 Metabolic Activation (S9 Mix) s9->mutation Activation his_plus Histidine-independent Salmonella (his+) mutation->his_plus growth Colony Growth on Histidine-deficient Medium his_plus->growth

Logical relationship in the Ames Test for mutagenicity.

A Comparative Guide to the Cross-Validation of Analytical Methods for Angustifoline Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of different analytical methods for the quantification of Angustifoline, a quinolizidine alkaloid with noted biological activities. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of the performance and experimental protocols of key analytical techniques, supported by experimental data.

Quantitative Performance Comparison

The selection of an appropriate analytical method is critical for the accurate quantification of this compound in various matrices, including raw plant materials and processed products. The following table summarizes the key quantitative performance parameters of three widely used analytical techniques: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

ParameterUPLC-MS/MSHPLC-MS/MSGC-MS
Limit of Detection (LOD) 0.503 µg/mL[1]Not explicitly stated for this compound, but generally in the range of 0.04 µg/mL for similar compounds[2]Method dependent, can range from 1.2-2.9 µg/mL for similar compounds[3]
Limit of Quantification (LOQ) 1.509 µg/mL[1]1 - 25 µg/kg[4]Method dependent, can range from 3.98-9.65 µg/mL for similar compounds[3]
Linearity (R²) > 0.9992[5]≥ 0.999[2]> 0.999[6]
Precision (%RSD) < 3.1%[5]Intra-day ≤ 6.28%, Inter-day ≤ 5.21%[2]≤ 2.56%[6]
Recovery (%) 89.5 - 106.2%[5]Satisfactory recovery values reported[4]98.3 - 101.6%[6]
Analysis Time Short analysis time[5]10-40 minutes[4][7]Long analytical time due to complex preconditioning[5]
Sample Pretreatment Simple pretreatment, omits nitrogen concentration step[5]Efficient extraction and clean-up steps, often involving solid-phase extraction[4]Complicated preconditioning process[5]
Reproducibility HighHighCan have poor reproducibility[5]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible quantification of this compound. Below are the methodologies for the key analytical techniques discussed.

UPLC-MS/MS Method

This method is noted for its rapidity and high sensitivity in the simultaneous quantification of multiple quinolizidine alkaloids, including this compound.[5]

a. Sample Preparation and Extraction:

  • Homogenize the sample material (e.g., lupin beans, processed foods).

  • Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of 70% methanol containing 0.1% formic acid.

  • Vortex for 1 minute and sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into a vial for analysis.

b. Chromatographic and Mass Spectrometric Conditions:

  • Chromatography System: Waters ACQUITY UPLC I-Class System.

  • Column: ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Waters Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification.

HPLC-MS/MS Method

A sensitive and reliable method for the identification and quantification of a wide range of lupin alkaloids.[4]

a. Sample Preparation and Extraction:

  • Homogenize 200 mg of the sample.

  • Extract with 1 mL of a 60:40 (v/v) solution of methanol and water.[4]

  • Perform solid-phase extraction (SPE) for clean-up to minimize matrix interference.[4]

b. Chromatographic and Mass Spectrometric Conditions:

  • Chromatography System: Agilent 1100 HPLC system or equivalent.[7]

  • Column: Supelco, Discovery HS F5 column (5µ, 150 × 4.6 mm I.D.) or a C18 column.[7][8]

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B).[7]

  • Gradient Elution: Start with 10% B, linear increase to 50% B in 3 min, hold at 50% B for 4 min, linear increase to 90% B in 3 min, hold at 90% B for 0.5 min, then return to initial conditions.[4]

  • Flow Rate: 0.300 mL/min.[4]

  • Injection Volume: 6 µL.[4]

  • Mass Spectrometer: A tandem mass spectrometer with an appropriate ionization source.

GC-MS Method

While GC-MS can be used for the analysis of quinolizidine alkaloids, it often requires a more complex sample preparation process.[5]

a. Sample Preparation and Derivatization:

  • Perform a solvent extraction of the homogenized sample.

  • The extract often requires a derivatization step to increase the volatility of the analytes.

  • A nitrogen concentration step is typically required before reconstituting the sample in a suitable solvent for injection.[5]

b. Chromatographic and Mass Spectrometric Conditions:

  • Gas Chromatograph: Agilent GC system or equivalent.[9]

  • Column: HP-5-ms capillary column (30 m length, 0.25 mm i.d., 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[9]

  • Inlet Temperature: 300 °C.[9]

  • Injection Volume: 2 µL with splitless injection.[9]

  • Oven Temperature Program: Initial temperature of 50 °C held for 1 min, then ramped up to 320 °C at 10 °C/min and held for 2 min.[9]

  • Mass Spectrometer: Operated with electron ionization (EI) at 70 eV in scan mode (m/z 40–600).[9]

Cross-Validation Workflow

To ensure the reliability and interchangeability of different analytical methods, a cross-validation workflow is essential. This process involves comparing the results obtained from different methods to assess their equivalence.

CrossValidationWorkflow Sample Homogenized Sample Pool Method1 UPLC-MS/MS Analysis Sample->Method1 Method2 HPLC-MS/MS Analysis Sample->Method2 Method3 GC-MS Analysis Sample->Method3 Data1 Quantitative Data 1 Method1->Data1 Data2 Quantitative Data 2 Method2->Data2 Data3 Quantitative Data 3 Method3->Data3 Comparison Statistical Comparison (e.g., Bland-Altman, t-test) Data1->Comparison Data2->Comparison Data3->Comparison Validation Method Validation Report Comparison->Validation

Caption: Workflow for the cross-validation of analytical methods.

References

Unraveling the Anticancer Potential of Angustifoline Derivatives: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Angustifoline, a quinolizidine alkaloid, has emerged as a promising scaffold in anticancer drug discovery. Its derivatives have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines. This guide provides a comparative analysis of this compound and its analogs, elucidating their structure-activity relationship (SAR) and exploring the underlying molecular mechanisms. The information presented herein is supported by experimental data to aid in the rational design of more potent and selective anticancer agents.

Comparative Cytotoxicity of this compound and Related Alkaloids

The in vitro cytotoxic activity of this compound and its structurally related quinolizidine alkaloids, Sparteine and Lupanine, has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)Reference
This compound COLO-205 (Colon)15.5[1]
Sparteine DoTc2 (Cervical)10[2]
C33A (Cervical)15[2]
HeLa (Cervical)25[2]
SiHa (Cervical)20[2]
Lupanine ---

Structure-Activity Relationship (SAR) Insights

Based on the available data for this compound and related quinolizidine alkaloids, several key structural features appear to be crucial for their anticancer activity:

  • The Quinolizidine Core: The rigid, bicyclic ring system of the quinolizidine scaffold is fundamental for the biological activity of these compounds.

  • Substitution on the Rings: The presence and nature of substituents on the quinolizidine rings significantly influence the cytotoxic potency. While specific SAR studies on a series of this compound derivatives are limited, research on other anticancer compounds suggests that the addition of functional groups like halogens, or heterocyclic moieties can modulate activity.[3]

  • Stereochemistry: The spatial arrangement of atoms within the molecule can impact its interaction with biological targets. The stereochemistry of the quinolizidine ring junctions and the orientation of substituents are likely to play a critical role in determining the efficacy of this compound derivatives.

Mechanistic Insights: Induction of Apoptosis and Autophagy

This compound exerts its anticancer effects through a multi-faceted mechanism that involves the induction of programmed cell death (apoptosis) and cellular self-degradation (autophagy).[1][4]

Apoptosis Induction

This compound treatment in COLO-205 human colon cancer cells has been shown to trigger the intrinsic apoptosis pathway.[1] This is characterized by:

  • Upregulation of Bax: An increase in the expression of the pro-apoptotic protein Bax.[1]

  • Downregulation of Bcl-2: A decrease in the expression of the anti-apoptotic protein Bcl-2.[1]

  • Caspase Activation: The altered Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-3, which are key mediators of apoptosis.

This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion induces stress Bcl2 Bcl-2 This compound->Bcl2 downregulates Bax Bax This compound->Bax upregulates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bcl2->Bax Bax->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-caspase-9 -> Caspase-9 Apoptosome->Caspase9 activates Caspase3 Pro-caspase-3 -> Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Intrinsic Apoptosis Pathway Induced by this compound.
Autophagy Induction

In addition to apoptosis, this compound also induces autophagy in cancer cells.[1][4] This process is marked by:

  • Upregulation of Beclin-1 and LC3-II: Increased expression of key autophagy-related proteins, Beclin-1 and the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-II).[4]

This compound This compound ULK1_complex ULK1 Complex This compound->ULK1_complex activates LC3_conversion LC3-I -> LC3-II This compound->LC3_conversion promotes Beclin1_complex Beclin-1 Complex (Beclin-1, Vps34, etc.) ULK1_complex->Beclin1_complex activates Phagophore Phagophore Formation Beclin1_complex->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome elongates with LC3-II Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation

Autophagy Signaling Pathway Activated by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anticancer activity of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate the protein lysates (20-30 µg) on a 10-12% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and β-actin (as a loading control) overnight at 4°C.[5]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]

Cell Migration and Invasion Assay

The xCELLigence Real-Time Cell Analysis (RTCA) system can be used to monitor cell migration and invasion in real-time.[6]

  • Plate Preparation: For invasion assays, coat the upper chamber of a CIM-Plate 16 with Matrigel.[6]

  • Cell Seeding: Seed serum-starved cells in the upper chamber in a serum-free medium.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Real-Time Monitoring: Place the plate in the xCELLigence instrument and monitor cell migration/invasion by measuring changes in impedance. The data is recorded as a Cell Index.[6]

cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_sar SAR & Lead Optimization Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Apoptosis_Assay Apoptosis Analysis (Flow Cytometry, Western Blot) Cytotoxicity->Apoptosis_Assay Autophagy_Assay Autophagy Analysis (Western Blot, TEM) Cytotoxicity->Autophagy_Assay Migration_Invasion Migration & Invasion Assays (xCELLIGENCE) Cytotoxicity->Migration_Invasion SAR_Analysis Structure-Activity Relationship Analysis Apoptosis_Assay->SAR_Analysis Autophagy_Assay->SAR_Analysis Migration_Invasion->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Experimental Workflow for SAR Studies of this compound Derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a valuable class of compounds with significant potential for the development of novel anticancer therapies. The elucidation of their structure-activity relationship is paramount for designing next-generation analogs with enhanced potency and selectivity. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to establish a comprehensive SAR. Further mechanistic studies are also warranted to identify the specific molecular targets and to fully unravel the signaling pathways modulated by these promising compounds. This will ultimately pave the way for their translation into clinical applications.

References

Comparative Guide to the Biological Effects and Target Identification of Angustifoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known biological effects of Angustifoline, a quinolizidine alkaloid, with a focus on its anticancer properties. It includes available quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows to aid in research and drug development efforts.

Overview of this compound's Biological Activities

This compound, a natural compound found in plants of the Fabaceae family, has demonstrated a range of biological activities. Primarily, it has been investigated for its cytotoxic effects against cancer cells, particularly human colon cancer.[1][2][3][4] Additionally, like other quinolizidine alkaloids, it is suggested to possess antimicrobial and acetylcholinesterase inhibitory properties, although specific quantitative data for this compound in these areas are limited in publicly available literature.

Quantitative Comparison of Biological Effects

The following tables summarize the available quantitative data for this compound's biological activities.

Table 1: Anticancer Activity of this compound against COLO-205 Human Colon Cancer Cells

Biological EffectParameterValueCell LineReference
CytotoxicityIC5010 µMCOLO-205[1][2][3][4]
Apoptosis Induction% Apoptotic Cells2.6% (Control) to 38.8% (at 20 µM)COLO-205[1]
Cell Cycle ArrestPhaseG2/MCOLO-205[1]
Autophagy InductionProtein ExpressionUpregulation of Beclin-1 and LC3-IICOLO-205[1][5][6][7]

Table 2: Antimicrobial and Acetylcholinesterase Inhibitory Activity of this compound (Data Not Available)

Experimental Protocols

Detailed methodologies for key experiments to validate the biological effects of this compound are provided below.

Cytotoxicity Assessment: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell viability.

Materials:

  • COLO-205 human colon cancer cells

  • This compound (of known purity)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed COLO-205 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in DMEM. After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plates for another 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a dose-response curve.

Apoptosis Analysis: Annexin V-FITC/PI Staining and Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.

Materials:

  • COLO-205 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed COLO-205 cells in 6-well plates and treat with various concentrations of this compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic. Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • COLO-205 cells

  • This compound

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat COLO-205 cells with different concentrations of this compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Autophagy Assessment: Western Blotting for Beclin-1 and LC3-II

Objective: To detect changes in the expression of key autophagy-related proteins.

Materials:

  • COLO-205 cells

  • This compound

  • RIPA buffer with protease inhibitors

  • Primary antibodies against Beclin-1, LC3, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

  • Western blotting equipment

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Beclin-1, LC3, and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the expression of Beclin-1 and the ratio of LC3-II/LC3-I to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound's anticancer effects and a general workflow for its target identification.

Angustifoline_Anticancer_Pathway This compound This compound Unknown_Target Unknown Target(s) This compound->Unknown_Target Apoptosis_Pathway Apoptosis Induction Unknown_Target->Apoptosis_Pathway Autophagy_Pathway Autophagy Induction Unknown_Target->Autophagy_Pathway Cell_Cycle_Arrest G2/M Cell Cycle Arrest Unknown_Target->Cell_Cycle_Arrest Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death Autophagy_Pathway->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: Proposed signaling pathway for this compound's anticancer effects.

Target_Identification_Workflow cluster_in_silico In Silico Approaches cluster_experimental Experimental Approaches cluster_validation Target Validation in_silico In Silico Target Prediction (e.g., Chemical Similarity, Docking) Putative_Targets Putative Targets in_silico->Putative_Targets phenotypic_screening Phenotypic Screening (e.g., Cell-based assays) phenotypic_screening->Putative_Targets affinity_chromatography Affinity Chromatography-Mass Spectrometry biochemical_assays Biochemical Assays (Enzyme inhibition, Binding assays) affinity_chromatography->biochemical_assays cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) cellular_thermal_shift->biochemical_assays genetic_validation Genetic Validation (siRNA, CRISPR) biochemical_assays->genetic_validation Validated_Target Validated Target genetic_validation->Validated_Target This compound This compound This compound->in_silico This compound->phenotypic_screening Putative_Targets->affinity_chromatography Putative_Targets->cellular_thermal_shift

Caption: General workflow for the identification and validation of this compound's biological targets.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, primarily through the induction of apoptosis, autophagy, and G2/M cell cycle arrest in colon cancer cells. This guide provides a foundational understanding of its biological effects and the experimental approaches to validate them.

A critical next step in the development of this compound is the identification and validation of its direct molecular target(s). The proposed workflow outlines a multi-pronged approach, combining computational and experimental methods, to elucidate its mechanism of action. Furthermore, comprehensive studies are needed to determine its efficacy and safety in preclinical animal models and to establish its antimicrobial and acetylcholinesterase inhibitory profiles with quantitative data. This will pave the way for its potential translation into a therapeutic agent.

References

Investigating the Synergistic Potential of Angustifoline: A Comparative Guide to Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Angustifoline, a quinolizidine alkaloid found in various Lupinus species, has garnered interest for its potential pharmacological activities. While preliminary research has explored its standalone effects, a significant gap exists in the scientific literature regarding its synergistic interactions with other compounds. The combination of natural products with existing therapeutic agents is a promising strategy to enhance efficacy, reduce toxicity, and overcome resistance. This guide provides a comprehensive, albeit hypothetical, framework for researchers, scientists, and drug development professionals to investigate the synergistic potential of this compound across three key therapeutic areas: oncology, infectious diseases, and oxidative stress management. Due to the current lack of specific experimental data on this compound's synergistic effects, this document outlines detailed experimental protocols, data presentation templates, and visual workflows to facilitate future research in this promising area.

Scenario 1: Synergistic Effects of this compound with a Chemotherapeutic Agent (Doxorubicin) in Human Breast Cancer Cells

This scenario explores the potential of this compound to enhance the anticancer activity of Doxorubicin, a widely used chemotherapeutic agent, against a human breast cancer cell line (e.g., MCF-7).

Experimental Protocols

1. Cell Culture and Maintenance:

  • Cell Line: MCF-7 (human breast adenocarcinoma cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

2. Determination of Single-Agent Cytotoxicity (IC50 Values):

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

  • Procedure:

    • Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound (e.g., 0-200 µM) and Doxorubicin (e.g., 0-10 µM) separately for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound using non-linear regression analysis.

3. Checkerboard Assay for Synergy Assessment:

  • Procedure:

    • Prepare serial dilutions of this compound and Doxorubicin in a 96-well plate in a checkerboard format. This involves creating a matrix of concentrations where each well has a unique combination of the two drugs.

    • Add MCF-7 cells to each well.

    • After a 48-hour incubation, assess cell viability using the MTT assay.

  • Data Analysis:

    • Calculate the Combination Index (CI) using the Chou-Talalay method. The CI value determines the nature of the interaction:

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

4. Mechanistic Studies:

  • Cell Cycle Analysis:

    • Treat MCF-7 cells with this compound, Doxorubicin, and their combination at synergistic concentrations for 24 hours.

    • Harvest, fix the cells in 70% ethanol, and stain with Propidium Iodide (PI) containing RNase.

    • Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using flow cytometry.[1][2]

  • Apoptosis Assay:

    • Treat cells as described for the cell cycle analysis.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI).[3][4][5]

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells by flow cytometry.[3][6]

  • Western Blot Analysis of Signaling Pathways:

    • Treat cells with the compounds for the specified time, then lyse the cells to extract total protein.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

    • Probe the membrane with primary antibodies against key proteins in survival and apoptosis pathways (e.g., Akt, p-Akt, Bcl-2, Bax, and Caspase-3), followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

Data Presentation

Table 1: Hypothetical Cytotoxicity and Combination Index of this compound and Doxorubicin against MCF-7 Cells.

CompoundIC50 (µM)Combination Ratio (this compound:Doxorubicin)Combination Index (CI) at 50% EffectInteraction
This compound75.2---
Doxorubicin1.8---
Combination-1:10.65Synergism
Combination-2:10.58Synergism
Combination-1:20.72Synergism

Visualizations

experimental_workflow_chemotherapy cluster_setup Initial Setup cluster_single_agent Single Agent Analysis cluster_combination Combination Analysis cluster_mechanistic Mechanistic Studies cell_culture MCF-7 Cell Culture ic50_angu IC50 Determination (this compound) cell_culture->ic50_angu MTT Assay ic50_dox IC50 Determination (Doxorubicin) cell_culture->ic50_dox MTT Assay checkerboard Checkerboard Assay ic50_angu->checkerboard ic50_dox->checkerboard ci_calc Combination Index (CI) Calculation checkerboard->ci_calc apoptosis Apoptosis Assay (Annexin V/PI) ci_calc->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) ci_calc->cell_cycle western_blot Western Blot (Signaling Pathways) ci_calc->western_blot

Caption: Experimental workflow for investigating the synergistic anticancer effects of this compound and Doxorubicin.

signaling_pathway_cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibits bax Bax (Pro-apoptotic) akt->bax Inhibits bcl2->bax cytochrome_c Cytochrome c bax->cytochrome_c Promotes release caspase3 Caspase-3 cytochrome_c->caspase3 apoptosis Apoptosis caspase3->apoptosis doxorubicin Doxorubicin dna_damage DNA Damage doxorubicin->dna_damage dna_damage->apoptosis This compound This compound This compound->akt Hypothesized Inhibition

Caption: Hypothetical signaling pathway for this compound and Doxorubicin synergy in cancer cells.

Scenario 2: Synergistic Effects of this compound with an Antibiotic (Ciprofloxacin) against Pseudomonas aeruginosa

This scenario investigates whether this compound can enhance the efficacy of Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, against the opportunistic pathogen Pseudomonas aeruginosa.

Experimental Protocols

1. Bacterial Strain and Culture Conditions:

  • Strain: Pseudomonas aeruginosa (e.g., PAO1).

  • Culture Medium: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).

  • Culture Conditions: Cultures are grown at 37°C with aeration.

2. Determination of Minimum Inhibitory Concentration (MIC):

  • Method: Broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • Prepare two-fold serial dilutions of this compound and Ciprofloxacin in a 96-well microtiter plate containing MHB.

    • Inoculate each well with a standardized bacterial suspension (~5 x 10⁵ CFU/mL).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

3. Checkerboard Synergy Assay:

  • Procedure:

    • In a 96-well plate, prepare serial dilutions of this compound along the y-axis and Ciprofloxacin along the x-axis.

    • Inoculate with the bacterial suspension.

    • Incubate and determine the MIC of each drug in the combination.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:

      • FICI = FIC of this compound + FIC of Ciprofloxacin

      • Where FIC = (MIC of drug in combination) / (MIC of drug alone)

    • Interpret the FICI values:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive/Indifference

      • FICI > 4.0: Antagonism

Data Presentation

Table 2: Hypothetical MICs and FICI for this compound and Ciprofloxacin against P. aeruginosa.

CompoundMIC (µg/mL)Combination MIC (this compound + Ciprofloxacin) (µg/mL)FICIInteraction
This compound>256---
Ciprofloxacin2---
Combination-32 + 0.250.25Synergy

Visualization

experimental_workflow_antibiotic cluster_setup Initial Setup cluster_single_agent Single Agent Analysis cluster_combination Combination Analysis cluster_interpretation Interpretation bacterial_culture P. aeruginosa Culture mic_angu MIC Determination (this compound) bacterial_culture->mic_angu Broth Microdilution mic_cipro MIC Determination (Ciprofloxacin) bacterial_culture->mic_cipro Broth Microdilution checkerboard Checkerboard Assay mic_angu->checkerboard mic_cipro->checkerboard fici_calc FICI Calculation checkerboard->fici_calc interaction Determine Interaction (Synergy, Additive, Antagonism) fici_calc->interaction

Caption: Experimental workflow for antimicrobial synergy testing of this compound and Ciprofloxacin.

Scenario 3: Synergistic Antioxidant Effects of this compound with Quercetin

This scenario aims to determine if this compound can act synergistically with a known antioxidant, Quercetin, to protect cells against oxidative stress.

Experimental Protocols

1. Cell Culture and Induction of Oxidative Stress:

  • Cell Line: Human keratinocyte cell line (HaCaT).

  • Oxidative Stress Inducer: Hydrogen peroxide (H₂O₂).

  • Procedure:

    • Culture HaCaT cells in DMEM with 10% FBS.

    • Pre-treat cells with various concentrations of this compound, Quercetin, and their combinations for 2 hours.

    • Induce oxidative stress by adding a sub-lethal concentration of H₂O₂ for 24 hours.

2. Measurement of Intracellular Reactive Oxygen Species (ROS):

  • Assay: DCFDA (2',7'-dichlorofluorescin diacetate) assay.

  • Procedure:

    • After treatment, wash the cells and incubate with DCFDA solution.

    • Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS, using a fluorescence plate reader or flow cytometer.

3. Analysis of Antioxidant Enzyme Pathways:

  • Western Blot Analysis:

    • Treat cells as described above and extract total protein.

    • Perform Western blotting to measure the expression levels of key proteins in the antioxidant response pathway, such as Nrf2 (Nuclear factor erythroid 2-related factor 2) and its downstream targets like Heme Oxygenase-1 (HO-1) and Catalase.

Data Presentation

Table 3: Hypothetical Effects of this compound and Quercetin on H₂O₂-induced ROS Production in HaCaT Cells.

TreatmentConcentration (µM)ROS Production (% of H₂O₂ control)
H₂O₂ Control-100
This compound2085
Quercetin1060
This compound + Quercetin20 + 1040 (Synergistic)

Visualizations

experimental_workflow_antioxidant cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome cell_culture HaCaT Cell Culture treatment Pre-treatment with This compound, Quercetin, and Combinations cell_culture->treatment stress Induce Oxidative Stress (H₂O₂) treatment->stress ros_assay ROS Measurement (DCFDA Assay) stress->ros_assay western_blot Western Blot for Nrf2 Pathway Proteins stress->western_blot synergy_eval Evaluation of Synergistic Antioxidant Effect ros_assay->synergy_eval western_blot->synergy_eval

Caption: Experimental workflow for assessing the synergistic antioxidant effects of this compound and Quercetin.

signaling_pathway_antioxidant cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus h2o2 H₂O₂ ros ROS h2o2->ros keap1 Keap1 ros->keap1 Oxidizes nrf2 Nrf2 keap1->nrf2 Inhibits (degradation) nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to ho1 HO-1 are->ho1 Upregulates catalase Catalase are->catalase Upregulates This compound This compound This compound->keap1 Hypothesized Inhibition quercetin Quercetin quercetin->keap1 Inhibits

Caption: Hypothetical antioxidant signaling pathway for this compound and Quercetin synergy.

The exploration of synergistic interactions involving this compound represents a compelling frontier in drug discovery and development. The experimental frameworks presented in this guide offer a structured approach to systematically evaluate the potential of this compound to enhance the therapeutic effects of conventional drugs. By employing these methodologies, researchers can generate robust and quantifiable data to elucidate the nature and mechanisms of these potential synergies. Such investigations are crucial for unlocking the full therapeutic value of this compound and paving the way for novel combination therapies with improved efficacy and safety profiles.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Angustifoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to the safety of their laboratory environment. The proper handling and disposal of chemical compounds are paramount to ensuring a safe workplace and minimizing environmental impact. Angustifoline, a quinolizidine alkaloid, requires careful management due to its inherent toxicity. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, offering step-by-step guidance to address specific operational questions.

This compound Hazard Profile

Understanding the hazard profile of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data related to its toxicity and physical properties.

Hazard Classification & Physical PropertiesData
Acute Toxicity (Oral) Harmful if swallowed.
Acute Toxicity (Dermal) Harmful in contact with skin.
Acute Toxicity (Inhalation) Harmful if inhaled.
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled
Signal Word Warning
Personal Protective Equipment (PPE) Chemical safety goggles, protective gloves (e.g., nitrile rubber), lab coat, and use in a chemical fume hood.
Incompatibilities Strong oxidizing agents.
Storage Temperature Recommended storage at -20°C.

Experimental Protocols for Safe Disposal

Objective: To safely collect, store, and dispose of this compound waste in compliance with institutional and regulatory standards.

Materials:

  • Dedicated, labeled, and sealed waste container (chemically resistant, e.g., high-density polyethylene)

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

  • Chemical fume hood

  • Hazardous waste labels

  • Spill kit for toxic organic compounds

Procedure:

  • Waste Minimization: Before beginning any experiment, plan to minimize the generation of this compound waste. Prepare only the necessary amount of solutions and avoid making excess.

  • Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound or its waste. All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

  • Waste Segregation and Collection:

    • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, clearly labeled, and sealed plastic bag or container. This container should be kept in a designated satellite accumulation area within the laboratory.

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. The container must be kept closed when not in use.

  • Labeling: Immediately label the waste container with a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration of this compound in the waste

    • The associated hazards (e.g., "Toxic")

    • The date the waste was first added to the container

    • The name of the principal investigator or laboratory contact

  • Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible chemicals. Ensure secondary containment is used to prevent spills.

  • Disposal Request: Once the waste container is full or has been in storage for the maximum allowable time according to institutional policy (often 90 days), submit a request for pickup to your institution's EHS office. Do not attempt to dispose of this compound waste down the drain or in the regular trash.

  • Spill Management: In the event of a spill, immediately alert personnel in the area and evacuate if necessary. If the spill is small and you are trained to handle it, use a spill kit appropriate for toxic organic compounds. Absorb the spill with an inert material, collect the contaminated material in a sealed container, and label it as hazardous waste for disposal. For large spills, contact your institution's EHS office immediately.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Angustifoline_Disposal_Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste (Solid vs. Liquid) fume_hood->segregate spill Spill Occurs fume_hood->spill collect_solid Collect Solid Waste in Designated Labeled Container segregate->collect_solid Solid collect_liquid Collect Liquid Waste in Designated Labeled Container segregate->collect_liquid Liquid label_waste Label Waste Container (Name, Hazards, Date) collect_solid->label_waste collect_liquid->label_waste store_waste Store in Satellite Accumulation Area with Secondary Containment label_waste->store_waste request_pickup Request Disposal Pickup from EHS store_waste->request_pickup end End: Proper Disposal request_pickup->end spill->fume_hood No manage_spill Manage Spill per Protocol (Use Spill Kit) spill->manage_spill Yes manage_spill->collect_solid Collect Spill Debris

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Angustifoline
Reactant of Route 2
Angustifoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.